molecular formula C17H29N4O7-3 B1258545 HP-DO3A(3-)

HP-DO3A(3-)

Cat. No.: B1258545
M. Wt: 401.4 g/mol
InChI Key: IQUHNCOJRJBMSU-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

HP-DO3A(3-) is a versatile macrocyclic chelator based on the DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) scaffold, which is a critical intermediate in the synthesis of gadolinium-based contrast agents (GBCAs) for Magnetic Resonance Imaging (MRI). Its pre-organized cyclic structure provides exceptional stability constants for lanthanide ions, particularly Gadolinium (Gd³⁺), making it a precursor to renowned commercial contrast agents. The "HP" moiety often refers to a specific hydroxypyridinonate or similar functional group engineered into the structure, creating a heptadentate ligand framework. The addition of the third anionic group (3-) enhances the complex's thermodynamic stability and kinetic inertness, which is crucial for minimizing the release of free gadolinium in vivo and reducing the risk of Nephrogenic Systemic Fibrosis (NSF). In research and development, HP-DO3A(3-) is primarily valued for creating next-generation MRI contrast agents with improved safety profiles and relaxivity. Beyond diagnostics, its strong chelating properties are exploited in radiopharmaceuticals for binding therapeutic and diagnostic radionuclides, such as Gallium-68, Lutetium-177, and other lanthanides, for applications in Positron Emission Tomography (PET) and targeted radiotherapy. This reagent is intended for use in chemical synthesis, molecular probe development, and pharmaceutical research. This product is strictly For Research Use Only. It is not intended for direct use in human or veterinary diagnostics, therapeutics, or any clinical procedures. NOTE: The specific applications, mechanism of action, and research value described above are based on the general chemical class of HP-DO3A derivatives. You must replace this text with confirmed, detailed information specific to your product's exact structure and validated uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H29N4O7-3

Molecular Weight

401.4 g/mol

IUPAC Name

2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C17H32N4O7/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28)/p-3

InChI Key

IQUHNCOJRJBMSU-UHFFFAOYSA-K

Canonical SMILES

CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O

Synonyms

10-(2-hydroxypropyl)-1,4,7-tetraazacyclododecane-1,4,7-triacetic acid
HP-DO3A

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Hp Do3a 3 and Its Analogues

Synthesis of the Core Macrocyclic Ligand Scaffold (DO3A)

The foundation of HP-DO3A(3-) is the 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) ligand. The synthesis of this core scaffold can be achieved through several routes, primarily originating from the commercially available macrocycle, cyclen (1,4,7,10-tetraazacyclododecane).

Alkylation Approaches from Cyclen

Direct alkylation of cyclen represents the most straightforward method for synthesizing the DO3A scaffold. This approach involves the reaction of cyclen with an alkylating agent, such as chloroacetic acid or tert-butyl bromoacetate, to introduce the three carboxymethyl arms onto the nitrogen atoms of the macrocycle. nih.govgoogle.com

A significant challenge with direct alkylation is controlling the degree of substitution, which often leads to a mixture of mono-, di-, tri-, and tetra-alkylated products. researchgate.net This necessitates tedious and often low-yielding purification steps. researchgate.net For instance, the direct alkylation of unprotected cyclen with chloroacetic acid has been reported to yield DO3A at 26.2%. nih.gov To favor the desired tri-substituted product, a large excess of cyclen is sometimes used, though this is not economically ideal. google.comresearchgate.net

Table 1: Comparison of Direct Alkylation Methods for DO3A Synthesis
Alkylation AgentBase/SolventReaction TimeYieldReference
Chloroacetic acidNot specifiedNot specified26.2% nih.gov
tert-Butyl bromoacetateSodium acetate (B1210297) / Dimethylacetamide5-19 days56-73% nih.gov
tert-Butyl bromoacetateSodium bicarbonate / Acetonitrile (B52724)Not specified42-54% nih.gov
tert-Butyl bromoacetateTriethylamine / ChloroformNot specified77% (as HCl salt) nih.gov

Multistep Synthetic Pathways

To overcome the selectivity issues inherent in direct alkylation, multistep synthetic pathways involving the use of protecting groups are commonly employed. google.com These strategies offer greater control over the reaction, leading to higher yields and purer products.

A highly productive multistep approach involves the initial protection of one of the cyclen's secondary amine groups. nih.gov For example, using a formyl group as a protecting agent allows for the selective alkylation of the remaining three nitrogen atoms. Subsequent removal of the protecting group provides the desired tri-substituted product in high yield. This method has been reported to produce the DO3A precursor, 10-formyl-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, tris-(1,1-dimethylethyl)ester, with a final yield of 69% for the unprotected DO3A. nih.gov The use of tert-butyl esters to protect the carboxylic acid groups during synthesis is also a common and effective strategy, with established protocols for their preparation as a salt in high purity and yields often exceeding 70-80%. google.comgoogle.com

Table 2: Comparison of Synthetic Pathways to DO3A
PathwayKey StrategyReported YieldAdvantagesDisadvantagesReference
Direct AlkylationReaction of unprotected cyclen with chloroacetic acid.26.2%Fewer steps.Low selectivity, difficult purification, low yield. nih.gov
Multistep SynthesisUse of a formyl protecting group on one nitrogen to direct alkylation to the other three.69%High selectivity, higher yield, purer product.More synthetic steps (protection/deprotection). nih.gov

Preparation of HP-DO3A and its Deprotonated Form, HP-DO3A(3-)

Once the DO3A scaffold is obtained, the final step is the introduction of the 10-(2-hydroxypropyl) pendant arm. This is typically achieved through the nucleophilic addition of the remaining secondary amine on the DO3A macrocycle to an appropriate electrophile.

One established method involves reacting DO3A with propylene (B89431) oxide at a controlled pH. drugfuture.com An alternative synthesis reacts DO3A with N-(2-hydroxy-ethyl)-2-chloroacetamide in a sodium hydroxide (B78521) solution. nih.gov The resulting product is the neutral HP-DO3A molecule. The designation HP-DO3A(3-) refers to the trianionic, deprotonated form of the ligand, which exists at physiological pH as the three carboxylic acid groups ionize to carboxylates. The synthesis produces the protonated form, which deprotonates under relevant pH conditions.

Strategies for HP-DO3A Derivative Synthesis

To enhance the properties of the parent HP-DO3A chelate, extensive research has focused on creating derivatives with tailored functionalities. These modifications aim to improve relaxivity, biocompatibility, or enable conjugation to biomolecules for targeted applications. rsc.orgmdpi.com

Introduction of Polar and Protic Functional Groups

A key strategy for improving the efficacy of gadolinium-based contrast agents is to introduce additional polar and protic functional groups (such as amides, phosphonates, and diols) into the ligand structure, often near the metal-coordinated hydroxyl group. mdpi.comresearchgate.netnih.gov These peripheral groups can interact with second-sphere water molecules or participate in proton exchange, both of which can lead to a significant increase in relaxivity. mdpi.comnih.gov This allows for potentially lower clinical doses while achieving the same diagnostic clarity. mdpi.comresearchgate.net

Amide-Based Derivatization

Amide-based derivatization is a versatile method for introducing polar and protic moieties onto the HP-DO3A framework. mdpi.comrsc.org This strategy typically involves synthesizing a precursor that has a carboxylic acid group on the hydroxypropyl pendant arm, which can then be coupled with various amines to form a stable amide linkage.

For example, novel derivatives have been created by starting with a DO3A(OtBu)₃ scaffold bearing a 2-hydroxypropanoic acid pendant. mdpi.com This intermediate can then be reacted with an amino-containing molecule, such as serinol (2-amino-1,3-propanediol), to introduce a diol functionality via an amide bond, resulting in the ligand HPADO3A-Ser. mdpi.comresearchgate.net Similarly, coupling with aminomethylphosphonate (B1262766) creates the HPADO3A-MP derivative. mdpi.com These amide-based modifications have been shown to successfully generate new chelates with enhanced properties. mdpi.comnih.gov

Phosphonate-Containing Analogues

The introduction of phosphonate (B1237965) groups into the HP-DO3A structure has been explored to modulate the properties of the resulting metal complexes. mdpi.comresearchgate.net The synthesis of these analogues typically begins with a protected form of DO3A, such as 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A(OtBu)₃). mdpi.comresearchgate.net

A common strategy involves the reaction of DO3A(OtBu)₃ with diethyl (2-oxiranylmethyl)phosphonate. mdpi.comresearchgate.net This epoxide, which serves to introduce the hydroxypropylphosphonate pendant arm, is prepared by the oxidation of diethyl allylphosphonate. mdpi.com The initial alkylation reaction yields a protected intermediate which can be purified by methods like semi-preparative HPLC-MS. mdpi.comresearchgate.net Subsequent deprotection steps are required to yield the final ligand. The tert-butyl ester groups are typically removed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). mdpi.comresearchgate.net If the phosphonate group is also protected (e.g., as an ethyl ester), a further deprotection step using a reagent like bromotrimethylsilane (B50905) (BTMS) is necessary. researchgate.net This multi-step process allows for the synthesis of analogues with either a free phosphonate group (HPPDO3A) or a protected one (HPPEtDO3A). mdpi.com

These synthetic modifications aim to introduce polar and protic functional groups near the metal coordination sphere, which has been shown to influence the relaxivity of the corresponding Gd(III) complexes. mdpi.comresearchgate.net

Table 1: Synthesis of Phosphonate-Containing HP-DO3A Analogues

Analogue Starting Material Key Reagent Deprotection Steps Reference
HPPEtDO3A DO3A(OtBu)₃ Diethyl (2-oxiranylmethyl)phosphonate Trifluoroacetic acid (TFA) mdpi.comresearchgate.net
HPPDO3A HPPEtDO3A Bromotrimethylsilane (BTMS) N/A (Final Product) researchgate.net
Dihydroxypropyl Modifications

Modifications to the hydroxypropyl arm itself, such as the introduction of additional hydroxyl groups, have been pursued to enhance the hydrophilicity and alter the interaction with water molecules. mdpi.comresearchgate.netnih.gov An example of this is the synthesis of a ligand that combines a secondary amide with a hydrophilic dihydroxypropyl group, known as HPADO3A-Ser. mdpi.comresearchgate.net

The synthesis for this type of analogue can start from a precursor like DO3A(OtBu)₃ bearing a 2-hydroxypropylamide arm. researchgate.net This intermediate is then reacted with serinol (2-amino-1,3-propanediol) in methanol (B129727) at room temperature. researchgate.net This step attaches the dihydroxypropyl moiety. The final step involves the deprotection of the tert-butyl ester groups using a mixture of trifluoroacetic acid and dichloromethane to yield the final HPADO3A-Ser ligand. researchgate.net The introduction of these diol and amide functionalities adjacent to the metal-coordinated hydroxyl group is designed to increase the presence of second-sphere water molecules and influence prototropic exchange, potentially leading to higher relaxivity in the resulting Gd(III) complex. mdpi.comresearchgate.net

Carboxylic and Ester Moiety Incorporation

Incorporating additional carboxylic acid or ester groups into the HP-DO3A framework is a key strategy for creating bifunctional chelating agents (BFCAs). rsc.org These functional groups can serve as handles for conjugation to biomolecules.

One synthetic approach involves the alkylation of the secondary amine of the cyclen ring in DO3A-tBu₃. rsc.org For this purpose, a specific epoxyester is synthesized in a two-step process from a long-chain unsaturated acid, such as 10-undecenoic acid. rsc.org First, the acid is esterified, for example, with methanol and thionyl chloride, to produce a methyl ester. rsc.org This is followed by epoxidation of the double bond using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The resulting epoxyester is then reacted with DO3A-tBu₃ to yield a precursor that has the three t-butyl ester groups on the ring's acetate arms and a long pendant arm containing a terminal methyl ester. rsc.org This mixed-ester precursor is designed for selective deprotection; the methyl ester can be cleaved, often using enzymatic methods, to expose a free carboxylic acid for conjugation, while the t-butyl esters that are crucial for metal coordination remain protected until the final deprotection step. rsc.org

Stereoselective Synthesis of Chiral Derivatives (R/S configurations of the hydroxypropyl arm)

The hydroxypropyl arm of HP-DO3A contains a chiral center, meaning it can exist as two different stereoisomers (R and S). The specific stereochemistry of this and other chiral centers within the ligand can significantly impact the thermodynamic stability, kinetic inertness, and relaxometric properties of the final metal complex. nih.gov Therefore, controlling the stereochemistry through stereoselective synthesis is of high importance. mdpi.com

While specific, detailed protocols for the stereoselective synthesis of the R/S configuration of the hydroxypropyl arm of HP-DO3A are not extensively detailed in the provided literature, general principles of asymmetric synthesis are applicable. mdpi.comuwindsor.ca Such syntheses often rely on one of three main strategies: using a chiral starting material (a "chiral pool" approach), employing a chiral auxiliary that directs the stereochemical outcome of a reaction and is later removed, or using a chiral catalyst that promotes the formation of one enantiomer over the other. mdpi.comuwindsor.ca

For related macrocyclic chelators like PCTA, research has demonstrated that separating and testing different stereoisomers is crucial. nih.gov For instance, the synthesis of chiral PCTA-derivatives has been reported, highlighting large differences in the properties of the resulting Gd(III)-complexes depending on the ligand's stereochemistry. nih.gov It is presumed that a similar level of stereochemical control would be beneficial for optimizing HP-DO3A analogues, though a reliable and established method for producing enantiomerically pure R- or S-HP-DO3A is a complex synthetic challenge. cardiff.ac.uk

Functionalization for Bioconjugation (e.g., via a free carboxyl group)

To be used for targeted imaging or therapy, the HP-DO3A chelate must be attached to a biomolecule, such as a peptide or antibody. This requires the synthesis of bifunctional chelating agents (BFCAs) that possess a reactive functional group for conjugation. rsc.org A free carboxyl group is a commonly used functional handle for this purpose. rsc.org

The synthesis of such BFCAs often starts with the protected DO3A-tBu₃ intermediate. rsc.org As described previously (Section 2.3.1.4), a pendant arm containing a protected carboxyl group (e.g., a methyl ester) can be introduced by alkylating the macrocycle with a suitable electrophile, like an epoxyester. rsc.org This yields a mixed ester precursor. rsc.org A key step in this strategy is the selective deprotection of the conjugating arm's ester without cleaving the tert-butyl esters needed for coordinating the metal ion. rsc.org Enzymatic hydrolysis, for instance using lipases, has been successfully employed for the multigram preparation of these BFCAs, as it allows for the selective removal of the methyl ester group. rsc.org

Once the free carboxyl group is unmasked, it can be activated and coupled to an amine group on a biomolecule, such as the lysine (B10760008) residue of a peptide like bombesin (B8815690) or an RGD analogue, often using solid-phase peptide synthesis (SPPS) techniques. rsc.org This creates a stable amide bond, covalently linking the chelate to the targeting vector. acs.org

Synthesis of Binuclear HP-DO3A Complexes

Creating binuclear complexes, where two HP-DO3A units are joined by a linker, is a strategy to increase the payload of the metal ion and potentially enhance relaxivity. frontiersin.orgnih.gov The synthesis of these dimeric structures is a multi-step process. frontiersin.org

One reported synthesis for a binuclear HP-DO3A complex, (HPA-DO3A)₂, starts with the creation of a suitable linker. frontiersin.org A bis-acrylamide can be formed and then subjected to bis-epoxidation using an agent like meta-chloroperbenzoic acid (m-CPBA) in acetonitrile, often accelerated with microwave heating. frontiersin.org This creates a diepoxide linker. This linker is then reacted with the macrocyclic precursor, DO3A(OtBu)₃, in a process where two macrocycle units are attached to the central linker. frontiersin.org

Following the successful coupling, the tert-butyl protecting groups on the acetate arms are removed. This is typically achieved by treating the compound with a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) at room temperature. frontiersin.org After the ligand is fully deprotected, the final binuclear complex is formed by reacting it with two equivalents of a lanthanide salt, such as Gd(NO₃)₃, in water at a neutral pH. frontiersin.org The resulting binuclear structure connects two monomeric HP-DO3A-like units, which can lead to significantly higher relaxivity per Gd compared to the mononuclear counterparts. nih.gov

Table 2: Summary of Compound Names

Abbreviation/Name Full Chemical Name
HP-DO3A(3-) 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetate
DO3A(OtBu)₃ 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane
HPPEtDO3A 10-(2-hydroxypropyl-diethylphosphonate)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
HPPDO3A 10-(2-hydroxypropylphosphonate)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
HPADO3A-Ser Ligand combining a secondary amide and a dihydroxypropyl group with DO3A
(HPA-DO3A)₂ Binuclear complex of HP-DO3A
m-CPBA meta-chloroperoxybenzoic acid
TFA Trifluoroacetic acid
BTMS Bromotrimethylsilane
DO3A-tBu₃ 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate tri-t-butyl ester
PCTA 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid
DOTA 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid

Coordination Chemistry and Metal Complexation Dynamics of Hp Do3a 3

Ligand Characteristics and Coordination Site Accessibility

HP-DO3A is a derivative of the well-known DOTA chelator, where one of the acetate (B1210297) pendant arms is replaced by a hydroxypropyl group. acs.org This structural modification results in a heptadentate ligand with three carboxylate groups and four nitrogen atoms within the macrocyclic ring, all of which can participate in coordinating a metal ion. The presence of the hydroxypropyl group introduces a chiral center to the molecule. acs.org

The coordination environment provided by HP-DO3A allows for the stable encapsulation of lanthanide ions. The four nitrogen atoms of the cyclen ring and the oxygen atoms of the three carboxylate arms form a coordination cage around the metal ion. acs.org A water molecule typically occupies the ninth coordination site, completing the coordination sphere of the lanthanide ion. researchgate.net The accessibility of this inner-sphere water molecule is a key feature influencing the properties of the resulting metal complex.

Thermodynamics of Lanthanide(III) Complex Formation

The formation of a stable complex between a ligand and a metal ion is a critical factor in its application. The thermodynamic stability of lanthanide(III) complexes with HP-DO3A is high, though it varies depending on the specific lanthanide ion.

Stability Constants with Gd(III) and Y(III)

The stability constant (log K) is a quantitative measure of the strength of the interaction between a ligand and a metal ion. For HP-DO3A, the stability constants with gadolinium(III) (Gd³⁺) and yttrium(III) (Y³⁺) have been determined through potentiometric and spectrophotometric methods. researchgate.net These high values indicate the formation of very stable complexes.

Table 1: Thermodynamic Stability Constants (log K) of HP-DO3A Complexes

Metal Ion log K
Gd(III) 23.8 rsc.org

A conditional stability constant (Log K') at a physiological pH of 7.4 for Gd-HP-DO3A has been reported as 17.1. nih.govnih.gov

Influence of Ligand Basicity and Steric Effects on Stability

The stability of a metal complex is influenced by several factors, including the basicity of the ligand's donor atoms and steric hindrance. Generally, more basic ligands form more stable complexes with hard acid metal ions like Gd(III). nih.gov The nitrogen atoms of the macrocycle and the oxygen atoms of the carboxylate groups in HP-DO3A are the primary donor sites.

Comparison of Stability with other Chelators (e.g., DOTA, DTPA)

When comparing the thermodynamic stability of HP-DO3A complexes with those of other common chelators, a clear trend emerges. The stability constants for Gd(III) and Y(III) complexes generally follow the order: DOTA > HP-DO3A > DTPA > DO3A. researchgate.netresearchgate.netcardiff.ac.uk

The higher stability of the DOTA complex compared to HP-DO3A can be attributed to the presence of four carboxylate arms, leading to stronger electrostatic interactions with the trivalent lanthanide ion. mriquestions.comacs.org Despite being less thermodynamically stable than DOTA, HP-DO3A forms significantly more stable complexes than the linear chelator DTPA. researchgate.net This is due to the macrocyclic effect, where the pre-organized structure of the cyclen ring in HP-DO3A leads to a less entropically disfavorable complexation process compared to the flexible, open-chain structure of DTPA.

Kinetic Inertness and Dissociation Mechanisms of Lanthanide(III) Complexes

Beyond thermodynamic stability, the kinetic inertness of a complex—its resistance to dissociation—is a crucial parameter. Macrocyclic chelates like those formed with HP-DO3A are known for their high kinetic inertness. nih.gov

Role of Endogenous Ligands in Complex Dissociation

The kinetic inertness of gadolinium-based contrast agents is a critical factor, as the release of free, toxic Gd³⁺ ions in the body must be minimized. Dissociation of these complexes can be influenced by various factors, including endogenous species present in biological fluids. However, for macrocyclic complexes like Gd(HP-DO3A), the dissociation mechanism is notably robust.

Studies investigating the dissociation kinetics of Gd(HP-DO3A) have revealed that endogenous ligands play a negligible role in the process. researchgate.netnih.gov Research on the metal exchange reactions between Gd(HP-DO3A) and Cu²⁺ ions, conducted in the presence of common endogenous ligands such as citrate (B86180), phosphate (B84403), carbonate, and histidinate, showed no catalytic effect from these species. researchgate.netnih.gov The study, performed in the pH range of 6-8, concluded that the dissociation of the Gd(HP-DO3A) complex is not accelerated by these endogenous ligands. nih.gov

Instead, the dissociation of Gd(HP-DO3A) and other similar macrocyclic Gd(DOTA)-like complexes proceeds via a proton-assisted pathway. researchgate.netnih.govrsc.org This means that the dissociation rate is primarily dependent on the hydrogen ion concentration (pH) rather than the presence of competing biological molecules. researchgate.netnih.gov This inherent stability against transmetallation by endogenous cations or dissociation catalyzed by endogenous anions is a key characteristic of the HP-DO3A macrocyclic structure. In contrast, linear chelates like Gd(DTPA)²⁻ and Gd(DTPA-BMA) show significant catalysis of dissociation by endogenous ligands, particularly citrate and carbonate. researchgate.netnih.gov

The table below summarizes the findings regarding the effect of endogenous ligands on the dissociation of Gd(HP-DO3A) compared to linear complexes.

ComplexEndogenous Ligands TestedEffect on Dissociation RateDissociation Pathway
Gd(HP-DO3A) Citrate, Phosphate, Carbonate, HistidinateNo effect observed researchgate.netnih.govProton-assisted researchgate.netnih.gov
Gd(DOTA)⁻ Citrate, Phosphate, Carbonate, HistidinateNo effect observed researchgate.netnih.govProton-assisted researchgate.netnih.gov
Gd(DTPA)²⁻ Citrate, Phosphate, CarbonateCatalyze dissociation researchgate.netnih.govLigand-catalyzed researchgate.netnih.gov
Gd(DTPA-BMA) Citrate, Phosphate, CarbonateCatalyze dissociation researchgate.netnih.govLigand-catalyzed researchgate.netnih.gov

Impact of Functional Group Modifications on Kinetic Inertness

Modifications to the peripheral structure of the HP-DO3A ligand can be made to alter its properties, but these changes can also influence the kinetic inertness of the resulting gadolinium complex. The kinetic inertness is a measure of the complex's resistance to dissociation.

Research has shown that the octadentate macrocyclic ligands derived from DO3A generally provide Gd³⁺ chelates with high kinetic inertness. nih.gov However, even seemingly minor modifications can have a significant impact.

Modification of the Hydroxypropyl Group: In one study, the methyl group of the hydroxypropyl moiety in HP-DO3A was replaced with a carboxylic (forming GdL2) or ester group (forming GdL1). acs.org The determination of their thermodynamic stability and kinetic inertness confirmed that modifying these peripheral groups does not significantly alter the coordination environment or the stability of the complex. acs.org The dissociation of these modified complexes was found to proceed through a proton-assisted pathway, similar to the parent Gd(HP-DO3A). rsc.orgacs.org

N-Alkylation: In contrast, the alkylation of the secondary amine in DO3A-like ligands to create linkages for larger molecular constructs resulted in decreased kinetic inertness compared to the parent [Gd(DO3A)]. nih.gov This highlights that modifications directly involving the macrocyclic ring's donor atoms can compromise the complex's stability.

Amide Derivatives: The conversion of the carboxylate arms to amide derivatives, as in Gd(HPADO3A), also affects kinetic stability. While still robust, the dissociation rate constants are different from the parent compound. The half-life for dissociation (t₁/₂), a common measure of kinetic inertness, provides a useful comparison. rsc.org

The following table presents a comparison of kinetic inertness parameters for Gd(HP-DO3A) and several of its modified derivatives.

ComplexModification from HP-DO3ADissociation Rate Constant (k₁) (M⁻¹s⁻¹)Half-life (t₁/₂) at pH 7.4 (hours)Source
Gd(HP-DO3A) -0.000342.10 x 10⁵ nih.govacs.org
GdL2 Methyl on hydroxypropyl arm replaced by a carboxyl group0.000552.14 x 10⁷ acs.org
Gd(HPADO3A) Carboxylate arms converted to primary amides0.00041- rsc.org

Note: Half-lives are often calculated under specific conditions (e.g., pH 7.4, 25°C) and can vary between studies based on experimental setup.

These findings collectively demonstrate that while the core macrocyclic structure of HP-DO3A provides a high degree of kinetic inertness, modifications to the pendant arms can modulate this property. Changes distant from the coordination sphere, like on the hydroxypropyl group, may have a minimal effect, whereas alterations closer to or involving the macrocyclic ring can decrease stability. nih.govacs.org

Water Coordination and Hydration State (q value) in HP-DO3A Complexes

The relaxivity of a gadolinium complex, and thus its efficacy as an MRI contrast agent, is directly influenced by the number of water molecules coordinated to the Gd³⁺ ion in its inner sphere. This number is referred to as the hydration state, or q value.

For Gd(HP-DO3A) and its derivatives, the complex is consistently found to be monohydrated, meaning it has a q value of 1. nih.govacs.orgnih.govfrontiersin.orgnih.gov The heptadentate HP-DO3A(3-) ligand, with its four nitrogen atoms and three carboxylate oxygen atoms, occupies seven of the metal ion's coordination sites. researchgate.net In the typically nine-coordinate Gd³⁺ ion, one of the remaining sites is occupied by the oxygen atom from the pendant hydroxypropyl group, leaving a single coordination site available for a water molecule. rsc.org

This q=1 hydration state is a defining characteristic of many clinically approved gadolinium-based contrast agents. acs.org The presence of this single, rapidly exchanging inner-sphere water molecule is crucial for the paramagnetic complex to enhance the relaxation rate of surrounding bulk water protons. nih.gov

Structural studies have provided further details on this water coordination. Pulsed electron-nuclear double resonance (ENDOR) spectroscopy on frozen solutions of Gd(HP-DO3A) determined the average distance between the Gd³⁺ ion and the protons of the inner-sphere water molecule (rGdH) to be approximately 3.1 Å. researchgate.net More refined high-field measurements have established this distance as a consistent 3.05 Å across a range of similar Gd³⁺ complexes. nih.gov

The table below summarizes the hydration state and related structural parameters for HP-DO3A complexes.

ComplexLigand DenticityHydration State (q)Gd-H₂O Proton Distance (rGdH) (Å)Source
[Gd(HP-DO3A)(H₂O)] 7 (from ligand) + 1 (from -OH group) = 81~3.1 (refined to 3.05) rsc.orgacs.orgnih.govresearchgate.net
[Gd(L1)(H₂O)] 81- acs.org
[Gd(L2)(H₂O)] 81- acs.org
[Gd(HPADO3A-MP)(H₂O)] 81- nih.gov
[Gd(HPADO3A-Ser)(H₂O)] 81- nih.gov

Even when the HP-DO3A structure is modified, such as in the creation of dinuclear complexes or the addition of other functional groups, the design often aims to maintain a q=1 state for each gadolinium center to ensure relaxivity. nih.govfrontiersin.org For instance, luminescence lifetime measurements on europium complexes of N-alkylated DO3A ligands, used as analogs for gadolinium complexes, also indicate a q value of approximately 1 in solution. researchgate.net

Compound Names

Abbreviation/NameFull Chemical Name
HP-DO3A(3-) 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetate
Gd(HP-DO3A) Gadolinium(III) complex of 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
DOTA(4-) 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
Gd(DOTA)⁻ Gadolinium(III) complex of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
DTPA(5-) Diethylenetriaminepentaacetate
Gd(DTPA)²⁻ Gadolinium(III) complex of diethylenetriaminepentaacetic acid
DTPA-BMA Bis(methylamide) derivative of diethylenetriaminepentaacetic acid
Gd(DTPA-BMA) Gadolinium(III) complex of DTPA-BMA
DO3A(3-) 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate
Gd(DO3A) Gadolinium(III) complex of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
GdL1 Gd(III) complex of HP-DO3A with methyl group replaced by an ester
GdL2 Gd(III) complex of HP-DO3A with methyl group replaced by a carboxyl group
HPADO3A HP-DO3A with carboxylate arms converted to primary amides
Gd(HPADO3A) Gadolinium(III) complex of HPADO3A
HPADO3A-MP N-(2-hydroxy-3-(4-(2-hydroxypropyl)-7,10-bis(2-oxo-2-(propylamino)ethyl)-1,4,7,10-tetraazacyclododecan-1-yl)propyl)acetamide
HPADO3A-Ser Serine derivative of HPADO3A
Cu²⁺ Copper(II) ion
Gd³⁺ Gadolinium(III) ion

Solution Structure and Isomerism of Hp Do3a Lanthanide Iii Complexes

Conformational Dynamics of the Macrocyclic Ring

The 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) backbone of the HP-DO3A ligand is a flexible entity. Upon complexation with a lanthanide ion, the ethylene (B1197577) bridges of the macrocycle adopt a gauche conformation. cuni.cz This puckering of the five-membered chelate rings can occur in one of two opposing helical conformations, denoted as δδδδ or λλλλ. researchgate.netnih.govcuni.cz These conformations are in dynamic equilibrium, and the ring can invert from one form to the other. mdpi.comd-nb.info This ring inversion is one of the key intramolecular processes that allows for the interconversion between different isomeric species in solution. mdpi.comd-nb.info The rate of this ring inversion can be influenced by factors such as temperature and the nature of the substituents on the macrocycle. researchgate.net For instance, studies on related DOTA-like complexes have shown that ring inversion is a significant pathway for isomer exchange. umons.ac.be

Isomeric Species and their Interconversion Pathways

The presence of multiple chiral elements in Ln-HPDO3A complexes leads to a variety of stereoisomers in solution. These isomers are typically in a state of dynamic exchange. researchgate.netnih.gov The interconversion between these species can occur through two main mechanisms: the rotation of the acetate (B1210297) arms and the inversion of the macrocyclic ring. d-nb.inforesearchgate.net High-resolution NMR spectroscopy, particularly 1D and 2D techniques, has been instrumental in identifying the different isomers and studying their exchange dynamics. researchgate.netnih.gov

The HP-DO3A ligand possesses a chiral carbon atom in the 2-hydroxypropyl group, which can have either an R or an S configuration. researchgate.netnih.govmri-q.com This inherent chirality in the ligand doubles the number of possible stereoisomers to eight (four pairs of enantiomers). researchgate.netnih.govmri-q.com The configuration of this chiral center has a directing effect on the preferred helicity of the complex, as it can sterically favor one arrangement of the acetate arms over the other. mdpi.commri-q.com This results in the differentiation of the four potential diastereomers. mri-q.com When discussing stereoisomers with multiple chiral centers, if all centers have the opposite configuration (e.g., R,R vs. S,S), they are enantiomers. If at least one, but not all, of the chiral centers are opposite, they are diastereomers. lumenlearning.comlibretexts.org The Cahn-Ingold-Prelog (CIP) system is used to assign the R (rectus) or S (sinister) configuration to each chiral center. msu.edulibretexts.org

In solution, the various isomers of Ln-HPDO3A complexes exist in a thermodynamic equilibrium. researchgate.netnih.gov The relative populations of these isomers are determined by their respective thermodynamic stabilities. For many lanthanide complexes of HP-DO3A, the most abundant species in solution have been identified as the Λ(λλλλ)-R and Λ(δδδδ)-R forms, along with their corresponding enantiomers, Δ(δδδδ)-S and Δ(λλλλ)-S. researchgate.netnih.gov For the widely studied Gd-HPDO3A complex, the equilibrium in aqueous solution consists of approximately 70% Square Antiprism (SAP) and 30% Twisted Square Antiprism (TSAP) isomers. researchgate.net The SAP and TSAP geometries represent different arrangements of the coordinating atoms around the central lanthanide ion. cuni.czresearchgate.net

Isomer TypeGd-HPDO3A PopulationReference
SAP (Square Antiprism)~70% researchgate.net
TSAP (Twisted Square Antiprism)~30% researchgate.net

This equilibrium is dynamic, with constant interconversion between the isomeric forms. researchgate.netnih.gov

Chiral Center Configuration and Diastereoisomers (R/S)

Influence of Metal Ion and Temperature on Isomer Population and Exchange Rates

The specific lanthanide ion coordinated by the HP-DO3A ligand has a significant impact on the isomeric distribution and the dynamics of their interconversion. As one moves across the lanthanide series, the decreasing ionic radius of the metal ion can lead to changes in the relative populations of the SAP and TSAP isomers. researchgate.netresearchgate.net For instance, with some DOTA-analogue ligands, the TSAP isomer is more abundant for the larger, early lanthanides, while both forms are observed for the smaller, later lanthanides. researchgate.net Furthermore, for the heavier lanthanides (from Erbium to Lutetium), a third isomeric species, which lacks a coordinated water molecule, becomes more prominent. researchgate.netnih.gov

Temperature also plays a crucial role. Variable-temperature NMR studies have shown that the rates of exchange between the isomers are temperature-dependent. researchgate.netnih.gov Increasing the temperature generally increases the rate of interconversion processes like ring inversion and arm rotation. researchgate.net This can lead to the coalescence of NMR signals at higher temperatures as the exchange becomes fast on the NMR timescale. The CEST (Chemical Exchange Saturation Transfer) effect of some Ln-HPDO3A complexes has also been shown to be temperature-dependent, further highlighting the influence of temperature on the dynamic processes in solution. researchgate.net

The water exchange rate (kex), a critical parameter for MRI contrast agents, also differs significantly between isomers and is influenced by temperature. For Gd-HPDO3A, the major SAP isomer and the minor TSAP isomer exhibit vastly different water residence lifetimes (τM = 1/kex). nih.gov

IsomerWater Residence Lifetime (τM)Reference
Major (SAP)640 ± 35 ns nih.gov
Minor (TSAP)8.9 ± 0.5 ns nih.gov

This difference in water exchange rates between the isomers has been used to explain some of the unusual relaxometric properties of Gd-HPDO3A. nih.gov

Relaxometric Properties and Mechanistic Insights for Paramagnetic Hp Do3a Complexes

Determinants of T1 Relaxivity in Gd(III)-HP-DO3A Complexes

The longitudinal relaxivity (r₁) of Gd(III)-HP-DO3A complexes is a composite of contributions from water molecules in the inner, second, and outer coordination spheres. The key parameters influencing r₁ are the hydration number (q), the water exchange rate (k_ex), and the rotational correlation time (τR). nih.gov For small molecular weight Gd(III) chelates like Gd-HP-DO3A that tumble rapidly in solution, the inner-sphere contribution accounts for approximately 60% of the total relaxivity, with the outer-sphere contributing the remaining 40%. nih.govacs.org Modifications to the HP-DO3A ligand structure are a primary strategy to optimize these parameters and enhance relaxivity. nih.govrsc.org

The water exchange rate (k_ex), defined as the reciprocal of the mean residence lifetime of a water molecule in the inner coordination sphere of the gadolinium ion (τ_M), is a critical factor for relaxivity. nih.gov In Gd(III)-HP-DO3A derivatives, the presence of two isomeric forms, the square antiprism (SAP) and the twisted square antiprism (TSAP), leads to different water exchange dynamics. rsc.org The TSAP isomer is associated with a faster water exchange rate, while the SAP isomer exhibits a slower exchange. rsc.org For example, in the Gd-HIBDO3A-DCA complex, fitting experimental data revealed a τ_M of 6.5 ns for the TSAP isomer and 316 ns for the SAP isomer. rsc.org

Modulating the ligand structure can influence k_ex. For instance, creating ternary complexes of [Gd–DO3A] with carboxylate-containing ligands allows for the modulation of the coordinated water's exchange lifetime. rsc.org While the rate of water exchange is not considered a critical limiting factor for high-field applications, a residence lifetime (τ_M) of less than 100 ns is generally preferred for optimal relaxivity. frontiersin.org Studies on various Gd(III) complexes have shown that water exchange can proceed through either associatively or dissociatively activated mechanisms, and the rate is not strictly linked to the mechanism type. rsc.orgudc.es

The rotational correlation time (τR) describes the reorientation time of the vector connecting the Gd(III) ion and the water proton. nih.gov For small, low-molecular-weight complexes like Gd-HP-DO3A, τR is typically short (e.g., 57 ps for Gd-HP-DO3A), which limits relaxivity. acs.orgnih.gov A primary strategy for enhancing relaxivity is to increase τR by increasing the molecular size of the complex. nih.gov This can be achieved by creating binuclear complexes or by designing agents that bind to macromolecules like human serum albumin (HSA). rsc.orgfrontiersin.org For example, the relaxivity of a Gd-HP-DO3A derivative functionalized with a deoxycholic acid residue (Gd-HIBDO3A-DCA) was significantly enhanced upon binding to HSA, a result of the slower tumbling of the large protein-complex adduct. rsc.org Similarly, binuclear Gd(III) complexes linked by a short ethylene (B1197577) moiety show increased relaxivity due to their higher molecular weight and consequently longer τR. frontiersin.org

ComplexτR (ps) at 298 KReference
Gd(HPDO3A)57 nih.gov
GdL1102 acs.org
GdL2109 acs.org

The inner-sphere contribution to relaxivity is directly proportional to the number of water molecules (q) directly coordinated to the Gd(III) ion. nih.gov The Gd-HP-DO3A complex and its derivatives are typically characterized by a single coordinated water molecule (q=1). mdpi.comnih.govnih.gov In addition to the water molecule, the neutral Gd(HPDO3A) complex features a coordinated hydroxyl group from the hydroxypropyl pendant arm. nih.govuniupo.itrsc.org The protons of both the water molecule and this hydroxyl group can exchange with bulk water protons, transferring the paramagnetic effect of the Gd(III) ion and contributing to relaxivity. nih.govuniupo.it It has been established that the paramagnetic relaxation time of the coordinated hydroxyl proton is approximately 50% shorter than that of the protons on the coordinated water molecule, highlighting its significant contribution. researchgate.netacs.org

For instance, the higher relaxivity of a Gd-HPDO3A derivative with a carboxylic acid pendant (GdL2) compared to its ester analogue (GdL1) was partly attributed to the presence of second-sphere water molecules interacting with the hydrophilic carboxylate group. acs.org In the case of the dimeric complex Gd₂L₂, a significant contribution from second-sphere water molecules was necessary to account for its strong relaxivity enhancement compared to the mononuclear GdHPDO3A. frontiersin.org Analysis of the dimeric complex suggested a model with four second-sphere water molecules contributing to the observed relaxivity. frontiersin.org This highlights that engineering the periphery of the HP-DO3A ligand to promote hydrogen bonding is an effective strategy for relaxivity enhancement. nih.gov

Inner-Sphere Water Contribution

Prototropic Exchange Mechanisms and Relaxivity Enhancement

The exchange of labile protons from the ligand or coordinated molecules with bulk water protons, known as prototropic exchange, provides an additional pathway for relaxivity enhancement. nih.govrsc.org In Gd-HP-DO3A-like complexes, the proton of the coordinated hydroxyl group is a key player in this process. nih.govresearchgate.net The rate of this exchange can be modulated by introducing adjacent functional groups that can act as intramolecular catalysts. nih.govrsc.org

A significant enhancement in relaxivity has been achieved in Gd-HP-DO3A derivatives through acid-catalyzed proton exchange. nih.govrsc.org This effect is particularly pronounced when an amide group is positioned near the coordinated hydroxyl group. uniupo.itrsc.org At slightly acidic pH, these complexes exhibit a remarkable increase in relaxivity, more than doubling the values seen for clinically approved agents under similar conditions. uniupo.itrsc.org A study on GdHPADO3A derivatives showed a maximum relaxivity (r₁) of 9.8 mM⁻¹s⁻¹ at acidic pH (20 MHz, 298 K). rsc.org

This enhancement is attributed to an acid-catalyzed exchange process involving the metal-coordinated -OH group, the amide protons, and second-sphere water molecules. uniupo.itrsc.orgrsc.org The proposed mechanism involves a concerted, simultaneous double-site proton exchange. nih.govuniupo.itrsc.org The effectiveness of this mechanism is strongly dependent on the number of available amide protons; it is most pronounced with a primary amide (-CONH₂), decreases with a secondary amide (-CONHR), and nearly vanishes with a tertiary amide (-CONR₂). uniupo.itrsc.org This confirms that the presence of labile amide protons in the vicinity of the coordinated hydroxyl group is crucial for the acid-catalyzed relaxivity enhancement. nih.govuniupo.it

Complex DerivativeRelaxivity (r₁) at pH 7.4 (mM⁻¹s⁻¹)Maximum Relaxivity (r₁) at acidic pH (mM⁻¹s⁻¹)Reference
GdHPADO3A (primary amide)4.39.8 mdpi.comresearchgate.net
GdL1 (ester)4.7- acs.org
GdL2 (carboxylic acid)5.1- acs.org
GdHPADO3A-MP7.4- researchgate.net

Table of Compounds

Abbreviation/NameFull Chemical Name
HP-DO3A(3-)10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetate
Gd-HP-DO3A(10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetato)gadolinium (Gadoteridol)
Gd-DTPADiethylenetriaminepentaacetato-gadolinium(III)
Gd-DOTA1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetato-gadolinium(III)
GdHPADO3AGadolinium complex of 10-(2-hydroxy-3-aminopropionyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
GdL1Gadolinium complex of the ester derivative of HPDO3A
GdL2Gadolinium complex of the carboxylic acid derivative of HPDO3A
GdHPADO3A-MPGadolinium complex of a methylphosphonate (B1257008) derivative of HPADO3A
Gd-HIBDO3A-DCAGadolinium complex of an HP-DO3A derivative functionalized with deoxycholic acid
Gd₂L₂Dimeric gadolinium complex based on HPDO3A
TSAPTwisted Square Antiprism
SAPSquare Antiprism
HSAHuman Serum Albumin

Base-Catalyzed Proton Exchange

The exchange of the hydroxyl proton on the hydroxypropyl pendant arm of HP-DO3A complexes with bulk water protons is a critical factor influencing their relaxivity. This process is subject to base catalysis, becoming particularly significant at high pH values. acs.orgacs.org For the gadolinium complex, Gd(HP-DO3A), the hydroxyl proton undergoes fast exchange with bulk water at a pH above 10. acs.org This rapid exchange provides a substantial base-catalyzed contribution to the longitudinal relaxivity (r₁). acs.orgacs.org The second-order rate constant for this base-catalyzed exchange (kₒₕ) for Gd(HP-DO3A) has been determined to be 5.2 x 10⁹ M⁻¹s⁻¹. acs.org This base-catalyzed proton exchange mechanism is a general feature for this class of compounds, as derivatives also show an increase in r₁ values at basic pH (typically above pH 8). mdpi.com The presence of the basic component of common biological buffers, such as phosphate (B84403) and carbonate, can also slightly increase the r₁ of Gd(HP-DO3A) at neutral pH by facilitating this proton exchange. acs.org

In derivatives of HP-DO3A, the introduction of certain functional groups can further modulate this base-catalyzed exchange. For instance, a strong contribution from base-catalyzed proton exchange has been postulated for complexes featuring a deprotonated phosphonate (B1237965) group, which can form a hydrogen bond with the metal-coordinated hydroxyl group. researchgate.net

Intramolecular Catalysis of Proton Exchange

The rate of proton exchange in HP-DO3A complexes can be significantly accelerated through intramolecular catalysis. This is achieved by designing ligands where a functional group on the chelator is positioned to facilitate proton transfer to or from the metal-coordinated hydroxyl group. researchgate.netfrontiersin.org This strategy is a key focus for developing agents with enhanced relaxivity. mdpi.com

The introduction of protic functional groups such as amines, phenols, amides, carboxylic acids, or phosphonates adjacent to the hydroxyl group can accelerate the exchange of the OH proton. researchgate.netfrontiersin.org The mechanism often involves the formation of an intramolecular hydrogen bond between the appended functional group and the coordinated hydroxyl moiety. mdpi.com For example, studies on Eu(III) complexes of HP-DO3A-like ligands containing an amino or a carboxylate functionality demonstrated the occurrence of intramolecular catalysis of the prototropic exchange. dovepress.comudc.es The presence of a nearby basic site, like a carboxyl or amine group, provides a pathway for this intramolecular proton transfer, which can lead to a markedly enhanced CEST signal. semanticscholar.org

A prime example of this is the comparison between Eu(HP-DO3A), which shows a very slow hydroxyl proton exchange and consequently a weak CEST effect, and its derivatives Eu-Bz-HP-DO3A and Eu-An-HP-DO3A. The introduction of a carboxylate or an amine group leads to a 10-fold and nearly 40-fold increase in the CEST effect, respectively, underscoring the power of intramolecular catalysis. semanticscholar.org Similarly, for Gd(III) complexes, a peripheral carboxylic group can form an intramolecular hydrogen bond with the -OH group, enabling both acid- and base-catalyzed proton exchange pathways and enhancing relaxivity. mdpi.com

pH-Responsive Relaxivity and Related Design Principles

The relaxivity of Gd(HP-DO3A) and its analogues can be designed to be responsive to pH, a property that is highly valuable for developing "smart" contrast agents for molecular imaging. The principle behind this pH sensitivity lies in the modulation of the proton exchange rate of the coordinated hydroxyl group, which is a key determinant of relaxivity. frontiersin.orgrsc.org

The relaxivity of Gd(HP-DO3A) itself shows a dependence on pH, which is influenced by the protonation state of the coordinated alcohol. rsc.org A fundamental design principle for creating pH-responsive agents is the control over the acidity (pKa) of this coordinated -OH group. rsc.org By modifying the ligand structure, the pKa can be tuned, thereby shifting the pH range of optimal relaxivity. For instance, replacing the methyl group of the hydroxypropyl arm with an electron-withdrawing -CF₃ group makes the -OH group more acidic, shifting the maximum contribution of the proton exchange to a lower pH region. rsc.org

A highly effective strategy for imparting pH sensitivity is the introduction of functional groups that can engage in pH-dependent intramolecular catalysis of proton exchange. Placing a primary amide group close to the coordinated hydroxyl group in Gd(HP-DO3A)-like complexes leads to a remarkable enhancement in relaxivity at slightly acidic pH. researchgate.net This effect, attributed to an acid-catalyzed proton exchange process involving the amide protons, can more than double the relaxivity compared to clinically approved agents. researchgate.net The relaxivity of these amide derivatives shows a distinct pH-dependent profile, with a maximum value at acidic pH that decreases as the pH becomes neutral. researchgate.net

The following table summarizes the relaxivity of various Gd(HP-DO3A) derivatives at different pH values, illustrating the impact of structural modifications on pH responsiveness.

Data sourced from references mdpi.comresearchgate.netresearchgate.net. Conditions: 20 MHz, 298 K.

These examples demonstrate that by strategically modifying the HP-DO3A scaffold, it is possible to create contrast agents whose efficiency is significantly modulated by pH, opening avenues for functional imaging of physiological and pathological states associated with pH changes. researchgate.net

Chemical Exchange Saturation Transfer (CEST) Properties of Lanthanide(III)-HP-DO3A Analogues

Lanthanide(III) complexes of HP-DO3A, other than Gd(III), are excellent candidates for Chemical Exchange Saturation Transfer (CEST) MRI. dovepress.com The CEST mechanism in these complexes relies on the exchangeable proton of the coordinated hydroxyl group, which serves as a saturable pool of protons. acs.org The properties of the CEST signal are highly dependent on the specific lanthanide ion and the ligand structure. dovepress.com

Eu(III)-HP-DO3A, for example, exists in solution as a mixture of two diastereoisomers, and the alcoholic groups of these isomers are the source of mobile protons for the CEST effect. udc.es However, the proton exchange in the parent Eu(HP-DO3A) complex is slow, resulting in a very weak CEST signal. semanticscholar.org The CEST properties can be dramatically improved by introducing functionalities that promote intramolecular catalysis of proton exchange. udc.essemanticscholar.org As mentioned previously, incorporating an amine or a carboxylate group near the hydroxyl group in Eu(III)-HP-DO3A-like ligands significantly enhances the CEST effect. udc.essemanticscholar.org This enhancement is directly linked to the acceleration of the prototropic exchange via an intramolecular pathway. udc.es

The pH of the medium strongly influences the CEST effect of these complexes. For Eu(HPADO3A), which has an amide group, the saturation transfer (ST%) effect is highly pH-dependent, showing a marked response in the pH range of 5.5 to 7.5. researchgate.net

The following table presents CEST data for Eu(III) complexes, highlighting the impact of intramolecular catalysis.

Data sourced from reference semanticscholar.org.

Hydroxyl Proton Exchange in Yb(III)-HP-DO3A

The ytterbium(III) analogue, Yb(HP-DO3A), is a particularly successful small-molecule paraCEST agent that has been used for in vivo pH imaging. frontiersin.orgdovepress.com The CEST activation mechanism involves the exchangeable hydroxyl (-OH) proton that is directly coordinated to the Yb³⁺ ion. frontiersin.org

A key feature of Yb(HP-DO3A) is its existence as two stable diastereoisomers in solution, commonly referred to as SAP (square antiprism) and TSAP (twisted square antiprism). The exchangeable hydroxyl protons of these two isomers resonate at different chemical shifts, giving rise to two distinct CEST peaks in the spectrum. dovepress.com This property is highly advantageous as it allows for a ratiometric measurement of pH, where the ratio of the two CEST signal amplitudes is correlated with pH. dovepress.comudc.es This ratiometric approach provides a concentration-independent method for determining pH, which is a major advantage for in vivo applications. dovepress.com The labile hydroxylic proton exhibits a pH-dependent CEST effect, particularly in the physiological range of pH 5.0 to 7.0. frontiersin.org

Dual pH- and Temperature-Responsiveness

Yb(HP-DO3A) exhibits the remarkable property of being a dual-responsive or multiresponsive paraCEST agent, capable of reporting on both pH and temperature simultaneously. frontiersin.orgdovepress.com While the ratiometric analysis of the two isomer peaks provides a measure of pH, the chemical shift of the hydroxyl protons is independently sensitive to temperature. frontiersin.org

The chemical shifts of the hydroxyl protons in both isomers of Yb-HPDO3A are highly dependent on temperature. For instance, in the temperature range of 20°C to 37°C, the resonance frequencies of the hydroxyl protons for the two isomers shift from 99 to 88 ppm and from 72 to 64.3 ppm, respectively. This linear and concentration-independent relationship between chemical shift and temperature allows for the precise determination of the local temperature of the agent's microenvironment from the Z-spectrum. dovepress.com

This dual sensitivity allows for a method to assess pH and temperature simultaneously, irrespective of the agent's concentration. frontiersin.org The pH is determined from the ratio of the CEST signals, while the temperature is determined from the absolute chemical shift of the peaks. dovepress.com This capability makes Yb(HP-DO3A) a powerful tool for advanced molecular imaging applications where both pH and temperature are critical physiological parameters. frontiersin.org

Advanced Ligand Design and Structural Modifications for Enhanced Performance

Strategies for Increased Water Exchange Rates

The rate at which water molecules exchange between the inner coordination sphere of the gadolinium ion and the bulk solvent (kex) is a critical determinant of relaxivity. For HP-DO3A-based agents, which typically have one inner-sphere water molecule (q=1), optimizing this exchange rate is a key strategy for improving performance.

Modifications to the 2-hydroxypropyl (HP) pendant arm have proven to be a fruitful approach. Research has shown that even minor structural alterations to this arm can significantly influence the water exchange rate. x-mol.com One strategy involves increasing the steric bulk around the hydroxyl group. For instance, the introduction of an additional methyl group on the hydroxyl arm to create a 2-hydroxyisobutyl (HIB) moiety, as seen in Gd-HIBDO3A, promotes the formation of the twisted-square antiprism (TSAP) isomer. x-mol.comrsc.org The TSAP conformation is associated with a much faster water exchange rate compared to the square antiprism (SAP) isomer. rsc.org In one study, introducing this additional methyl group resulted in a derivative that was 95% TSAP isomer and exhibited a very fast water exchange rate without compromising the kinetic stability of the complex. x-mol.comrsc.org

Furthermore, the introduction of groups capable of forming hydrogen bonds near the coordinated water molecule can accelerate water exchange. udc.es These hydrogen bonds can stabilize the transition state of the water exchange process, thereby lowering the activation energy and increasing the exchange rate. udc.es The mechanism of water exchange can be influenced by the electronic properties of the ligand, with different substituent groups on the macrocycle affecting the charge distribution and, consequently, the rate of water dissociation. nih.gov

Table 1: Impact of Structural Modifications on Water Exchange in HP-DO3A Derivatives
DerivativeModificationKey FindingReference
Gd-HIBDO3AAdditional methyl group on the hydroxyl-propyl armFavors TSAP isomer (95%), leading to a very fast water exchange rate. x-mol.comrsc.org
Gd-HPDO3A-DCAFunctionalized with a deoxycholic acid moietySlow water exchange hindered the relaxivity of the albumin-bound adduct. rsc.org
Gd-HIBDO3A-DCACombines HIB modification with deoxycholic acid conjugationAchieved an enhanced water exchange rate (τM = 53 ns) while maintaining stability. rsc.orgrsc.org

Design of Bioresponsive HP-DO3A Derivatives

"Smart" or "bioresponsive" contrast agents represent a sophisticated evolution in ligand design, engineered to change their MRI signal in response to specific biological cues in their microenvironment. nih.gov While the foundational work in this area often involved DOTA-based chelates, the principles are directly applicable to the design of HP-DO3A derivatives. The core concept is to modulate one of the key parameters affecting relaxivity—such as the number of inner-sphere water molecules (q), the water exchange rate (kex), or the rotational correlation time (τR)—upon interaction with a biological target or a change in physiological conditions like pH or enzyme activity. nih.govmriquestions.com

One of the earliest examples of a bioresponsive agent was designed to detect β-D-galactosidase activity, an enzyme often used as a reporter gene. nih.gov The design featured a galactose molecule blocking the access of water to the gadolinium ion (q=0). nih.govmdpi.com Upon enzymatic cleavage of the galactose, water could access the inner sphere (q=1), leading to a significant increase in relaxivity and a "bright" MRI signal. nih.govmdpi.com

This concept can be extended to HP-DO3A. For instance, a derivative could be designed where the hydroxylpropyl arm is modified with a substrate for a specific enzyme. Enzymatic action could cleave a portion of this arm, altering the steric and electronic environment around the Gd(III) center. This change could, in turn, affect the water exchange rate or the isomeric equilibrium (SAP/TSAP ratio), leading to a detectable change in the MRI signal.

Another strategy involves designing HP-DO3A derivatives that are sensitive to pH. frontiersin.org Lanthanide complexes of HP-DO3A have been explored as paramagnetic chemical exchange saturation transfer (paraCEST) agents. frontiersin.org The exchange rate of the hydroxyl proton on the HP arm is pH-dependent, which can be exploited to create pH-sensitive paraCEST agents for applications like mapping pH in tumor microenvironments. frontiersin.org

Development of Targeted HP-DO3A Conjugates for Molecular Research

To move beyond general anatomical imaging and enable molecular imaging, HP-DO3A can be conjugated to targeting vectors that bind to specific biomarkers. This approach allows for the visualization of biological processes at the molecular and cellular levels.

Conjugation to Peptides and Macromolecules

HP-DO3A has been successfully conjugated to a variety of peptides and macromolecules to create targeted contrast agents. rsc.org To achieve this, bifunctional chelating agents (BFCAs) based on the HP-DO3A structure are synthesized. rsc.orgnih.gov These BFCAs possess the HP-DO3A core for securely binding a metal ion (like Gd³⁺) and a reactive functional group for covalent attachment to a biomolecule, such as a peptide. rsc.org

Researchers have developed HP-DO3A BFCAs with different spacers between the chelating cage and the reactive group to fine-tune the properties of the final conjugate. rsc.org These have been coupled to well-known peptides like bombesin (B8815690) and RGD analogues to target receptors overexpressed on tumor cells. rsc.orgnih.gov For example, an HP-DO3A derivative was conjugated to the ZD2 peptide, which targets extradomain-B fibronectin (EDB-FN), an oncoprotein overexpressed in the extracellular matrix of aggressive tumors. mdpi.comfrontiersin.org The resulting conjugate, ZD2-N3-Gd(HP-DO3A) or MT218, demonstrated higher relaxivity than the parent Gd(HP-DO3A) and provided significant contrast enhancement in tumor models. frontiersin.orgresearchgate.net

HP-DO3A can also be incorporated into larger macromolecular structures like dendrimers or polymers. rsc.orgthno.org This strategy increases the payload of Gd(III) ions per targeting molecule, which can amplify the MRI signal at the target site and help overcome the inherent low sensitivity of MRI. rsc.orgthno.org

Table 2: Examples of HP-DO3A Peptide Conjugates for Molecular Research
ConjugateTargeting PeptideBiological TargetKey Feature/FindingReference
ZD2-(Gd(HP-DO3A)) / MT218ZD2 (TVRTSAD)Extradomain-B Fibronectin (EDB-FN)Higher T1 relaxivity (6.07 s⁻¹mM⁻¹) than Gd(HP-DO3A) (3.20 s⁻¹mM⁻¹) at 3T. Effective for imaging aggressive cancers. mdpi.comfrontiersin.org
HP-DO3A-BombesinBombesin analogueGastrin-releasing peptide receptor (GRPR)Synthesized using a bifunctional HP-DO3A chelator for targeting tumor cells. rsc.orgnih.gov
HP-DO3A-RGDCyclic RGD analogueIntegrins (e.g., αvβ3)Developed for targeting angiogenesis and tumor cells. rsc.orgnih.gov

Albumin-Binding HP-DO3A Derivatives

A prominent strategy for enhancing the performance of contrast agents is to design them to bind non-covalently to human serum albumin (HSA). rsc.org HSA is the most abundant protein in blood plasma. Upon binding, the rotational motion of the small Gd(III) complex is dramatically slowed, as it tumbles at the rate of the large albumin protein. This increase in the rotational correlation time (τR) leads to a significant boost in relaxivity. researchgate.netcapes.gov.br This approach also prolongs the agent's circulation time in the bloodstream, making it particularly useful for applications like magnetic resonance angiography. researchgate.net

Considerable effort has been dedicated to functionalizing Gd-HPDO3A to achieve effective albumin binding. researchgate.netresearchgate.net One successful approach involves conjugating a lipophilic moiety, such as deoxycholic acid, to the HP-DO3A scaffold. rsc.orgrsc.org This fatty acid-like tail can insert into the hydrophobic pockets of albumin, leading to reversible binding.

However, simply attaching a binding group is not always sufficient. Early work on a Gd-HPDO3A derivative with a deoxycholic acid moiety (Gd-HPDO3A-DCA) showed good HSA binding, but its contrast efficiency was limited by a slow water exchange rate and a reduced hydration state when bound to albumin. rsc.orgrsc.org To overcome this, researchers combined the knowledge from studies on water exchange and albumin binding. A newer derivative, Gd-HIBDO3A-DCA, was synthesized. rsc.orgrsc.org This compound incorporates the 2-hydroxyisobutyl (HIB) modification to ensure a fast water exchange rate, along with the deoxycholic acid residue for strong HSA binding. rsc.orgrsc.org The resulting agent, Gd-HIBDO3A-DCA, displayed an enhanced water exchange rate (τM = 53 ns) and high HSA binding capacity, leading to excellent contrasting ability in preclinical imaging. rsc.orgrsc.org

Rational Design for Improved Relaxivity at High Magnetic Field Strengths

The increasing use of high-field (≥ 3T) MRI scanners in clinical and research settings presents a challenge for traditional Gd(III)-based contrast agents. nih.govmriquestions.com The relaxivity of small-molecule agents like Gd-HPDO3A tends to decrease as the magnetic field strength increases. nih.gov Therefore, a key goal of advanced ligand design is to create agents with high relaxivity specifically at these higher field strengths.

The key to achieving high relaxivity at high fields is to optimize the rotational correlation time (τR). nih.govfrontiersin.org The ideal τR for high-field agents is in the range of approximately 0.2–0.5 ns. nih.govfrontiersin.org This is an intermediate range, slower than small molecules but faster than very large macromolecules or nanoparticles. nih.gov By carefully controlling the rotational dynamics, it is possible to design agents that are superior to both conventional small-molecule agents and slowly tumbling macromolecular agents at high fields. nih.gov

One strategy involves creating rigid, medium-sized molecules. For example, multimeric agents have been built on peptide scaffolds. While not a direct HP-DO3A derivative, a study on a trimeric agent, Gd3L3, built from a Gd(DOTAla) amino acid, demonstrated the principle. nih.govnih.gov This trimer, with its intermediate rotational correlation time, exhibited significantly higher relaxivity per molecule and per Gd(III) ion at high fields (4.7–11.7 T) compared to both the small molecule Gd-HPDO3A and the albumin-bound agent MS-325. nih.gov

For HP-DO3A derivatives, this implies that creating moderately sized, rigid structures, perhaps through the use of linkers that restrict internal motion, is a promising avenue for high-field applications. The development of binuclear and multimeric systems, as discussed below, is a direct application of this design principle.

Development of Binuclear and Multimeric HP-DO3A Systems

Building upon the principles for high-field agent design, researchers have synthesized binuclear and multimeric systems where two or more HP-DO3A chelates are linked together. frontiersin.orgnih.gov This approach increases the molecular weight and slows the rotational motion of the complex, shifting the rotational correlation time (τR) into a more favorable range for high relaxivity, particularly at higher magnetic fields. frontiersin.orgfrontiersin.org

One study reported the synthesis and characterization of a binuclear Gd(III) complex derived from HP-DO3A (referred to as Gd₂L₂), where two monomeric units were connected by a short ethylene (B1197577) linker. frontiersin.orgnih.gov The relaxivity of this binuclear complex at 20 MHz and 298 K was 9.5 mM⁻¹s⁻¹, which is a 106% increase compared to the corresponding mononuclear Gd-HPDO3A complex. nih.gov This significant enhancement was attributed not only to the optimized rotational dynamics but also to a notable contribution from second-sphere water molecules, which are water molecules not directly coordinated to the Gd(III) ion but are in close proximity and can be structured by the ligand framework. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of HP-DO3A(3-) and its metal complexes. acs.orgnih.govnih.govresearchgate.net High-resolution ¹H NMR spectra of lanthanide(III) complexes of HP-DO3A have been recorded at various magnetic field strengths, including 600 MHz, typically at neutral pH and controlled temperatures. acs.orgnih.gov Due to the low symmetry of the resulting metal chelates, each proton gives rise to a distinct peak, leading to complex and often crowded spectra. acs.orgnih.gov Despite this complexity, these spectra reveal the presence of at least two isomeric species in slow exchange on the NMR timescale. acs.orgnih.govresearchgate.net In principle, lanthanide complexes of HP-DO3A can exist as eight different isomeric forms, which are four pairs of enantiomers. These isomers differ in the arrangement of the acetate (B1210297) arms (Δ or Λ), the conformation of the macrocyclic ring (δδδδ or λλλλ), and the configuration of the chiral center (R or S). nih.govresearchgate.net

¹H NMR Relaxometric Analysis

¹H NMR relaxometry is a powerful tool for investigating the properties of gadolinium(III) complexes of HP-DO3A and its derivatives, which are relevant as MRI contrast agents. nih.govmdpi.com This technique measures the longitudinal relaxation rate (1/T₁) of water protons in the presence of the paramagnetic Gd(III) complex. The relaxivity (r₁) is then calculated from this rate. rsc.org

Detailed ¹H NMR relaxometric analyses have been conducted on various Gd(III) complexes of modified HP-DO3A ligands. For instance, introducing polar and protic functional groups, such as amides, phosphonates, and diols, near the metal-coordinated hydroxyl group has been shown to increase relaxivity by 20-60% at 0.5 T, 298 K, and pH 7.4, compared to clinically approved contrast agents. nih.govmdpi.com The dependence of relaxivity on the magnetic field strength, known as Nuclear Magnetic Relaxation Dispersion (NMRD) profiles, provides insights into the molecular motions and water exchange rates that govern relaxation. mdpi.com For several Gd-HPDO3A-like complexes, the decrease in relaxivity with increasing temperature suggests that the rotational motion, rather than the water exchange rate, is the limiting factor, indicating a fast water exchange regime. mdpi.com

The pH of the solution also significantly influences relaxivity. For example, in Gd(HPADO3A), a derivative of Gd(HP-DO3A), the presence of two amide protons leads to a strong acid-catalyzed proton exchange contribution to relaxivity, resulting in a value of 9.8 mM⁻¹s⁻¹ at pH 4.2 and 298 K, which decreases to 4.3 mM⁻¹s⁻¹ at pH 7.4. mdpi.com

A detailed ¹H and ¹⁷O NMR relaxometric study revealed that the temperature dependence of the transverse relaxation rate (R₂) of GdHPDO3A shows an unusual trend at low temperatures and high magnetic fields (>9.4 T). nih.gov This has been attributed to a significant difference in the water exchange rates (kex) for the two major isomeric forms. nih.gov The major isomer exhibits a much slower water exchange rate (τM = 1/kex = 640 ± 35 ns) compared to the minor isomer (τM = 8.9 ± 0.5 ns). nih.gov

¹⁷O NMR Spectroscopy

¹⁷O NMR spectroscopy is a crucial technique for directly probing the exchange dynamics of the water molecule coordinated to the metal ion in HP-DO3A complexes. polimi.it This method provides direct information on the water exchange rate (kex), which is a key parameter influencing the efficacy of gadolinium-based MRI contrast agents. nih.gov

Studies on Gd(HPDO3A) have shown that the temperature dependence of the ¹⁷O NMR transverse relaxation rate (R₂) can reveal unusual behavior at low temperatures and high magnetic fields. nih.gov This has been interpreted as evidence for a significant difference in the water exchange rates between the two primary isomeric species in solution. nih.gov For Gd(HPDO3A), the analysis of ¹⁷O NMR data, in conjunction with ¹H NMR relaxometry, has allowed for the determination of the residence lifetime of the coordinated water molecule (τM = 1/kex) for both the major (SAP) and minor (TSAP) isomers. nih.gov

Furthermore, ¹⁷O NMR studies have confirmed that for certain derivatives like Gd(HPADO3A), the inner-sphere water molecule remains coordinated across a wide pH range, which is essential for understanding the mechanisms of relaxivity enhancement. rsc.org The combination of ¹H and ¹⁷O NMR relaxometry provides a comprehensive picture of the solution structure and dynamics of these important complexes. acs.org

¹H EXSY and ROESY NMR for Isomer Exchange Studies

Two-dimensional exchange spectroscopy (EXSY) and rotating-frame Overhauser effect spectroscopy (ROESY) are powerful NMR techniques used to study the dynamic exchange processes between different isomeric forms of lanthanide complexes of HP-DO3A in solution. researchgate.net These methods can identify which isomers are interconverting and provide insights into the mechanisms of these exchange processes. mdpi.com

For lanthanide complexes of HP-DO3A, ¹H EXSY spectra have been instrumental in demonstrating that the different isomers present in solution are in dynamic exchange. researchgate.net For instance, in Yb(HP-DO3A), ¹H EXSY and ROESY spectra have shown that the isomers interconvert through a fast ring inversion process, which is more rapid than the rotation of the substituted pendant arm, which in turn is faster than the rotation of the acetate arms. mdpi.com This indicates a specific hierarchy of intramolecular motions.

Dynamic NMR Studies of Intramolecular Isomerization

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, are essential for investigating the intramolecular isomerization processes in lanthanide complexes of HP-DO3A. mdpi.com These studies provide information about the energy barriers and rates of the conformational changes occurring in solution.

High-resolution ¹H NMR spectra of various Ln(HPDO3A) complexes (where Ln is a lanthanide) have been acquired at different temperatures. acs.orgnih.gov The changes observed in the spectra with temperature, such as peak broadening and coalescence, allow for the characterization of the exchange dynamics between the different isomeric species. stanford.edu For instance, at low temperatures, the spectra of Pr(III) and Eu(III) complexes of DTPA (a related ligand) show separate resonances for each non-exchangeable proton, which coalesce into fewer averaged signals at higher temperatures as the isomers exchange rapidly. stanford.edu

For diamagnetic yttrium complexes of related DO3A-derivatives, the temperature dependence of the ¹H NMR spectra reflects the slow dynamics of the intramolecular isomerization process between the enantiomeric pairs at low temperatures. mdpi.com These studies indicate that the ring motions are generally slower than the rearrangements of the pendant arms. mdpi.com The analysis of these dynamic processes is critical for understanding the solution behavior and stability of HP-DO3A complexes. acs.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for confirming the identity and purity of HP-DO3A and its derivatives. nih.gov Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry have been employed in the characterization of these compounds. nih.gov

For example, ESI-MS has been used to identify the molecular ions of various synthesized ligands and their metal complexes, often showing the [M+H]⁺, [M+Na]⁺, or [M+K]⁺ adducts. rsc.org This provides direct evidence for the successful synthesis of the target molecule. MALDI-TOF mass spectrometry has also been utilized to characterize HP-DO3A-based structures. nih.gov The structures of intermediates, ligands, and the final Gd(III) complexes are routinely characterized by ESI and MALDI-TOF mass spectrometry, in conjunction with NMR spectroscopy. nih.gov

Potentiometric and Spectrophotometric Methods for Equilibrium Constant Determination

Potentiometric and spectrophotometric titrations are the primary methods used to determine the protonation constants of HP-DO3A and the stability constants of its metal complexes. researchgate.netnih.gov These equilibrium constants are fundamental to understanding the behavior of the ligand and its complexes in solution, particularly their thermodynamic stability and kinetic inertness. rsc.org

Potentiometric titrations involve measuring the pH of a solution of the ligand as a function of added base. mdpi.com From these data, the protonation constants (Kᵢᴴ) of the ligand can be calculated. mdpi.com These titrations are typically performed at a constant ionic strength and temperature, for example, at 0.15 M NaCl and 25 °C. mdpi.com The stability constants of metal complexes with ligands like HP-DO3A are also determined by performing potentiometric titrations in the presence of the metal ion. mdpi.com

Spectrophotometric methods can complement potentiometric data, especially for colored complexes or when precipitation occurs during potentiometric titrations. researchgate.netresearchgate.net For instance, the stability constants of Ce³⁺ complexes have been determined using UV-Vis spectrophotometry. mdpi.com The change in the absorbance spectrum of the ligand upon addition of a metal ion is monitored to determine the concentration of the complex at equilibrium, from which the stability constant can be calculated. cerritos.edu

These methods have been used to determine the stability constants for a range of divalent (e.g., Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺) and trivalent (e.g., Gd³⁺, Ce³⁺, Yb³⁺) metal complexes of HP-DO3A and its derivatives. rsc.orgmdpi.com The data obtained from these studies are crucial for evaluating the suitability of these complexes for various applications. rsc.org

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and analytical assessment of HP-DO3A and its derivatives. This method allows for the separation, identification, and quantification of the compound and its related substances with high resolution and sensitivity.

Preparative HPLC is frequently employed in the synthesis of HP-DO3A and its metal complexes to isolate the final product from unreacted starting materials and by-products. For instance, after the reaction of HP-DO3A with gadolinium oxide, preparative HPLC is used to obtain the purified Gd-HP-DO3A complex, resulting in a yield of 43%. nih.govnih.gov Similarly, semi-preparative HPLC-MS has been utilized to purify intermediates and final ligands in the synthesis of various functionalized HP-DO3A derivatives. mdpi.com For example, the purification of intermediate compounds in the synthesis of HPADO3A-like ligands was achieved using semi-preparative HPLC-MS. mdpi.com

Analytical HPLC is crucial for determining the purity of HP-DO3A and its conjugates. Various methods have been developed, often coupled with mass spectrometry (HPLC-MS) or inductively coupled plasma optical emission spectrometry (HPLC-ICP-OES) for enhanced detection and characterization. mdpi.comresearchgate.net These methods are capable of separating the main compound from potential impurities, isomers, and degradation products.

The choice of stationary and mobile phases is critical for achieving optimal separation. Reversed-phase columns, such as C18 and phenyl-based columns, are commonly used. researchgate.netgoogle.comrsc.org Gradient elution is often preferred over isocratic elution to achieve better resolution of complex mixtures. The mobile phase typically consists of an aqueous component, often buffered, and an organic modifier like acetonitrile (B52724) or methanol (B129727). rsc.orgrsc.org Additives such as trifluoroacetic acid (TFA) or ammonium (B1175870) acetate are frequently included to improve peak shape and ionization efficiency for MS detection. mdpi.comresearchgate.netrsc.org

Several studies have detailed specific HPLC conditions for the analysis of HP-DO3A and its derivatives. These methods vary in terms of the column, mobile phase composition, gradient profile, and detector used, tailored to the specific analytical challenge. The development of robust HPLC methods is essential for quality control and for studying the stability and behavior of HP-DO3A in various environments. osti.govspeciation.netresearchgate.net

Table 1: HPLC Methods for Purification of HP-DO3A and its Derivatives

CompoundHPLC SystemColumnMobile PhaseDetectionYieldReference
Gd-HP-DO3APreparative HPLCNot SpecifiedNot SpecifiedNot Specified43% nih.govnih.gov
Intermediate 1 for HPPEtDO3ASemi-preparative HPLC-MSNot SpecifiedMethod 1 (Details not provided)MS30% mdpi.com
10-[Di-Tert-butylphosphonomethyl-2-hydroxy-3-oxypropyl]-1,4,7,10-teraazacyclododecane-1,4,7-triacetic Acid Tris-tert-butyl Ester (2)Semi-preparative HPLC-MSNot SpecifiedMethod 2 (Details not provided, RT = 16.7 min)MS44% mdpi.com
HPADO3A-MPSemi-preparative HPLC-MSNot SpecifiedMethod 3 (Details not provided, RT = 1.45 min)MS64.5% mdpi.com
10-[Bis-(1,3-dihydroxypropan-2-yl)-2-hydroxy-3-oxypropyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid Tris-tert-butyl Ester (3)Semi-preparative HPLC-MSNot SpecifiedMethod 4 (Details not provided, RT = 11.55 min)MS56% mdpi.com
ZD2-Gd(HP-DO3A)Agilent 1100 HPLC systemSemi-preparative C18Gradient: 100% water for 10 min, 0-20% acetonitrile in water for 20 min, 50-100% acetonitrile in water for 5 min.Not SpecifiedNot Specified google.com
Gd(Bz-HP-DO3A)Akta Purifier PharmaciaAmberchromTM CG161M (1.6 x 50 cm)MeCN/H2O gradientNot Specified77% rsc.org
Gd(An-HP-DO3A)Akta Purifier PharmaciaAmberchromTM CG161M (1.6 x 50 cm)MeCN/H2O gradientNot Specified80% rsc.org

Table 2: Analytical HPLC Methods for HP-DO3A and its Derivatives

AnalyteHPLC SystemColumnMobile PhaseFlow RateDetectionRetention Time (min)Reference
HPPEtDO3AHPLC/MSNot SpecifiedA: 0.1% TFA in H2O; B: ACN. Gradient: 0–5 min: 1% B, 5–15 min: from 30 to 100% B, 15–19 min: 100% B, 19–20 min: from 100 to 1% B.1 mL/minESI-MS11.99 mdpi.com
HPPDO3AHPLC/MSNot SpecifiedA: 0.1% TFA in H2O; B: ACN. Gradient: 0–5 min: 1% B, 5–15 min: from 30 to 100% B, 15–19 min: 100% B, 19–20 min: from 100 to 1% B.1 mL/minESI-MS2.71 mdpi.com
ZD2-Gd(HP-DO3A)Not SpecifiedReversed-phaseGradient: 100% water for 10 min, 0-20% acetonitrile in water for 20 min, 50-100% acetonitrile in water for 5 min.Not SpecifiedNot SpecifiedNot Specified google.com
Functionalised HP-DO3A chelating agentsHPLC System ALichrosorb 60 RP-Select B (5 µm, 75 x 4 mm)A: 0.01 M KH2PO4 and 0.017 M H3PO4 in water; B: CH3CN. Gradient: 0 min: 95% A, 5% B; 30 min: 20% A, 80% B; 45 min: 20% A, 80% B.1 mL/minNot SpecifiedNot Specified rsc.org
HP-DO3A derivative ligandsMERK-HITACHI HPLC-UV systemZorbax SB Phenyl Agilent® (4.6x250 mm, 5.0 µm)Methanol/water with 0.1% TFA. Gradient: 0 min, 5% MeOH+0.1% TFA; 30 min, 80% MeOH+0.1% TFA; 35 min, 100% MeOH+0.1% TFA.1.0 mL/minUV (210 nm)H3An-HP-DO3A: 11.5; Compound 9: 14.5; Compound 5: 28.1 rsc.org
Gd(Bz-HP-DO3A)Not SpecifiedZorbax SB Phenyl Agilent® (3.0 x 250 mm, 5.0 µm)A: 13 mM AcONH4 in water; B: Methanol. Gradient: 0 min, 5% B; 5 min, 5% B; 30 min, 95% B; 35 min, 95% B.0.35 mL/minUV (210-400nm)10.72 rsc.org
Gd-HP-DO3AHPLC-ICP-OESXTerra RP-C18 (4.6 x 50 mm, 3 µm)10 mM ammonium acetate and 5% acetonitrile (v/v)Not SpecifiedICP-OESNot Specified researchgate.net

Computational and Theoretical Investigations of Hp Do3a Complexes

Density Functional Theory (DFT) Calculations for Structural Analysis

Density Functional Theory (DFT) has become a standard method for investigating the structure and properties of complex inorganic molecules, including lanthanide(III) coordination compounds, due to its balance of accuracy and computational cost. researchgate.net DFT calculations have been instrumental in analyzing the geometry of HP-DO3A complexes.

For instance, DFT calculations have been used to investigate the interconversion between the square-antiprismatic (SAP) and twisted-square-antiprismatic (TSAP) isomers of these complexes in solution. researchgate.net These isomers differ in the arrangement of the pendant arms and the conformation of the cyclen ring. researchgate.netnih.gov The calculations help to understand the dynamic processes responsible for this isomerization. researchgate.net

Ab initio Car-Parrinello molecular dynamics simulations, which are based on DFT, have been used to study the [Gd(HP-DO3A)] system in an explicit aqueous solution. researchgate.net These simulations predicted a square antiprismatic (SAP) conformation for the complex in solution, with calculated structural parameters showing good agreement with experimental values. researchgate.net For example, the calculated distance between the gadolinium ion and the oxygen atom of the inner-sphere water molecule (Gd-OIS) was found to be 2.54 Å, which is very close to the X-ray value of 2.51 Å. researchgate.net

DFT has also been applied to study the zero-field splitting (ZFS) parameters of [Gd(HP-DO3A)(H₂O)]. cea.fraip.orgaip.org While some DFT methods have been shown to overestimate the magnitude of the static ZFS, they provide valuable insights into its transient components. aip.orgaip.org

A comparative study using DFT analyzed the structural and electronic properties of DO3A-based boronic acid derivatives. scirp.org The calculations provided details on bond lengths and how they change upon coordination with an ion. For example, C-C bond lengths in the macrocycle were calculated to be in the range of 1.530–1.534 Å. scirp.org

Table 1: Selected Calculated Structural Parameters for Gd(HP-DO3A) and Related Complexes

ParameterMethodValueReference
Gd-OIS distanceAb initio MD (PBE)2.54 Å researchgate.net
Gd-OIS distanceAIMD2.55 Å aip.org
C-C bond length (macrocycle)DFT (M062X)1.530-1.534 Å scirp.org
N-C bond length (macrocycle)DFT (M062X)1.455-1.476 Å scirp.org

Molecular Modeling and Simulation of Solution Dynamics

Molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior of HP-DO3A complexes in solution, providing information on rotational motion and water exchange, which are key determinants of the efficacy of Gd-based contrast agents.

Ab initio molecular dynamics (AIMD) simulations have provided a detailed picture of the [Gd(HP-DO3A)] complex in aqueous solution. researchgate.net These simulations revealed that the hydroxypropyl arm of Gd-HP-DO3A is dynamically flexible. researchgate.net The simulations also shed light on the proton exchange mechanism involving the inner-sphere water molecule, suggesting a process that involves structural Grotthuss diffusion. researchgate.net Furthermore, AIMD trajectories have been used to study the time evolution of the system and calculate properties like hyperfine coupling tensors of the coordinated water molecule. researchgate.netcea.fr

Classical MD simulations, using specialized force fields, have also been employed to study the internal mobility of Gd³⁺ polyaminocarboxylates. epfl.chchimia.ch These simulations can characterize the picosecond-timescale motions that influence relaxivity. epfl.ch

A key parameter derived from these simulations is the rotational correlation time (τR), which describes the tumbling rate of the complex in solution. Slower tumbling generally leads to higher relaxivity. For Gd(HP-DO3A), the rotational correlation time is relatively short. nih.gov However, modifications to the ligand can influence this parameter. For example, introducing polar and protic peripheral groups can lead to slight increases in the rotational correlation time. researchgate.net

Water exchange dynamics are another critical aspect studied through molecular modeling. The residence time (τM) of the water molecule in the inner coordination sphere of the Gd³⁺ ion is a crucial factor for relaxivity. Ab initio molecular dynamics studies of [Gd(HP-DO3A)] have confirmed that a longer Gd-O(w) bond length correlates with a shorter residence time and thus a faster water exchange rate (kex). rsc.org Studies have determined independent water exchange rates for the SAP and TSAP isomers of [Gd(HP-DO3A)], showing that the TSAP isomer exhibits faster exchange. udc.es

Table 2: Calculated Dynamic Properties of HP-DO3A and Related Complexes

PropertyComplexValueMethod/ConditionsReference
Rotational Correlation Time (τR)GdHPADO3A-Ser86 ± 3 psNMRD Profile Fitting researchgate.net
Rotational Correlation Time (τR)GdHPADO3A80 ± 2 psNMRD Profile Fitting researchgate.net
Rotational Correlation Time (τR)[enfGd(DO3A)(H₂O)g₂]150 ± 11 ps²H NMR nycu.edu.tw
Water Exchange Lifetime (τM)[enfGd(DO3A)(H₂O)g₂]769 ± 10 ns¹⁷O NMR nycu.edu.tw
Rotational Correlation Time of SS water (τRSS)Gd(HPADO3A) analogs8–12 psNMRD Profile Fitting mdpi.com
Rotational Correlation Time of SS water (τSSR)Gd(HPADO3A)~10-30 psNMRD Profile Fitting rsc.org

Prediction of Equilibrium and Kinetic Properties

Theoretical calculations can predict the thermodynamic stability and kinetic inertness of metal complexes, which are vital properties for in vivo applications.

DFT calculations can be used to model the stability of complexes. For example, the thermodynamic stability constants of several Gd(III) complexes were found to follow the order: DOTA > HP-DO3A > DTPA > DO3A > EDTA. researchgate.net Theoretical calculations have also been used to confirm the lower activation parameters for the isomerization of certain DO3A-sulphonamide complexes compared to Ln(DOTA), indicating greater flexibility. acs.org

The kinetic inertness, which refers to the rate of dissociation of the complex, is a critical factor for the safety of Gd-based contrast agents. d-nb.info While direct prediction of dissociation rates from first principles is complex, computational methods can provide insights into the factors that influence kinetic stability. For instance, calculations can help understand the proton-assisted dissociation pathways. acs.org The dissociation half-life (t₁/₂) is a key metric for kinetic inertness. d-nb.info Gd(HP-DO3A) is known for its high kinetic inertness, with a dissociation half-time significantly longer than many other agents. nih.govd-nb.info

Computational studies on modified HP-DO3A ligands have been performed to understand how changes in the ligand structure affect equilibrium and kinetic properties. acs.org For example, introducing a primary amide group near the coordinated hydroxyl group was shown to create a notable relaxivity enhancement at acidic pH, a phenomenon attributed to an acid-catalyzed proton exchange process. rsc.org Theoretical modeling helps to elucidate such complex mechanisms. rsc.org

Table 3: Comparative Equilibrium and Kinetic Data for HP-DO3A and Related Ligand Complexes

Complexlog KMLpMDissociation t₁/₂ (298 K, 0.1 M H⁺)Reference
Gd(HP-DO3A)20.918.5> 83 hours d-nb.info
Gd(DOTA)⁻22.419.3> 1000 hours d-nb.info
Gd(DTPA)²⁻18.316.50.03 hours d-nb.info
Gd(DO3A)--- researchgate.net

Preclinical Research Applications and Methodological Advancements

Development of Molecular Imaging Probes for in vitro and ex vivo Studies

Derivatives of HP-DO3A(3-) have been successfully developed and utilized as molecular imaging probes for a variety of in vitro and ex vivo applications. A key strategy involves the conjugation of HP-DO3A(3-) to targeting moieties, such as peptides, to create probes that can specifically bind to biomarkers of interest.

For instance, a gadolinium (Gd³⁺) complex of an HP-DO3A(3-) derivative, ZD2-N3-Gd(HP-DO3A), was developed to target extradomain-B fibronectin (EDB-FN), an oncoprotein overexpressed in the extracellular matrix of many aggressive tumors. researchgate.netmdpi.commdpi.comnih.govacs.org In vitro studies using this probe have demonstrated its ability to bind to EDB-FN. google.com Furthermore, ex vivo fluorescence imaging, using a Cy5.5-labeled version of the targeting peptide, has confirmed the specific accumulation of these probes in tumor tissues. mdpi.com

Another significant application is the use of HP-DO3A(3-) derivatives for cell labeling and tracking. A simple and effective labeling procedure for stem and progenitor cells has been developed using Gd-HPDO3A and its europium analogue, Eu-HPDO3A. nih.govresearchgate.net The intrinsic fluorescence of the europium complex allows for validation of cellular uptake and localization via fluorescence microscopy in ex vivo tissue sections, complementing the magnetic resonance imaging (MRI) data obtained from the gadolinium version. nih.govismrm.org These studies have shown that the lanthanide chelates are internalized and retained within endosomic vesicles, without compromising cell viability or function. nih.govresearchgate.net This dual-modality approach enables a comprehensive analysis of cell distribution and fate in preclinical models. nih.govismrm.org

The development of these probes has also extended to creating agents that are responsive to their microenvironment. For example, ytterbium (Yb³⁺) complexes of HP-DO3A(3-) have been designed as chemical exchange saturation transfer (CEST) agents for pH mapping. mdpi.comresearchgate.netismrm.orgecurater.com In vitro calibration studies have demonstrated a clear relationship between the CEST signal and pH, laying the groundwork for their application in living systems. ismrm.org

Applications in Investigating Cellular and Molecular Processes in vitro (e.g., enzyme activity, pH mapping)

HP-DO3A(3-) derivatives have proven to be valuable tools for the in vitro investigation of fundamental cellular and molecular processes, including enzyme activity and pH mapping.

Enzyme Activity:

The versatility of the HP-DO3A(3-) scaffold allows for the design of "smart" probes that change their imaging properties in response to specific enzymatic activity. One approach involves attaching a substrate for a particular enzyme to the HP-DO3A(3-) complex. Cleavage of this substrate by the enzyme alters the probe's relaxivity, providing a detectable MRI signal. This strategy has been explored for imaging β-galactosidase and β-glucuronidase activity. mdpi.com In these designs, the enzymatic cleavage of a galactosyl or glucuronyl group from the probe leads to an increase in the number of water molecules coordinated to the gadolinium ion, resulting in a significant enhancement of the MRI signal. mdpi.com This allows for the in vitro quantification of enzyme activity. mdpi.com

pH Mapping:

Derivatives of HP-DO3A(3-), particularly those complexed with lanthanides like ytterbium (Yb³⁺) and europium (Eu³⁺), have been instrumental in the development of probes for pH mapping. mdpi.comresearchgate.netismrm.orgecurater.comresearchgate.net The Yb-HPDO3A complex, for example, exists as two diastereoisomers in solution, each with a distinct CEST signal from its hydroxyl protons. mdpi.comresearchgate.net The ratio of these two signals is dependent on pH, providing a ratiometric method for pH determination that is independent of the probe's concentration. mdpi.comresearchgate.netecurater.com This has been successfully used to create pH maps in vitro. ismrm.org Similarly, the CEST effect of Eu(HPADO3A) has been shown to be pH-dependent in aqueous solutions. researchgate.net These responsive probes offer a non-invasive means to study pH dynamics in various biological samples.

Methodological Advancements in Preclinical Imaging Systems Utilizing HP-DO3A Derivatives

The unique properties of HP-DO3A(3-) derivatives have driven significant methodological advancements in preclinical imaging, enhancing the capabilities of various imaging systems.

MRI Techniques in Small Animal Models

HP-DO3A(3-) and its derivatives are widely used as contrast agents in MRI studies involving small animal models. nih.govacs.orgfrontiersin.orgfrontiersin.org The development of targeted HP-DO3A(3-) probes, such as ZD2-N3-Gd(HP-DO3A), has enabled high-resolution molecular MRI (MRMI) of specific biomarkers in these models. researchgate.netnih.govacs.orgnih.govacs.orgfrontiersin.orgfrontiersin.org

For instance, in preclinical models of prostate and pancreatic cancer, ZD2-N3-Gd(HP-DO3A) has been shown to produce robust and sustained contrast enhancement in tumors that express the EDB-FN biomarker. nih.govacs.orgfrontiersin.orgfrontiersin.org This allows for the clear delineation of tumors and can even help differentiate between aggressive and slow-growing cancers. nih.govacs.org The use of advanced MRI sequences, such as T1-weighted 2D spin-echo and 3D FLASH, in conjunction with these targeted probes, has significantly improved the detection and characterization of tumors in small animals. nih.govacs.org

Furthermore, lanthanide-based HP-DO3A(3-) derivatives have facilitated the application of novel MRI techniques like CEST for in vivo pH mapping in murine tumor models. mdpi.comismrm.orgecurater.com The Yb-HPDO3A probe has been used to generate pH maps of melanoma and glioblastoma tumors in mice, providing valuable insights into the tumor microenvironment. mdpi.comismrm.orgecurater.com

Integration with Multimodal Preclinical Imaging (e.g., micro-CT, micro-SPECT, micro-PET)

The versatility of the HP-DO3A(3-) chelator allows for its integration into multimodal imaging strategies. By chelating different metal ions, a single targeting vector conjugated to HP-DO3A(3-) can be used for multiple imaging modalities.

A prime example is the development of dual-modality probes for MRI and fluorescence imaging. nih.govresearchgate.netismrm.org By using Gd-HPDO3A for MRI and Eu-HPDO3A for fluorescence microscopy, researchers can track the fate of labeled cells with complementary techniques, providing both whole-body visualization and high-resolution histological confirmation. nih.govismrm.org This approach has been successfully used to visualize transplanted stem cells in mice. nih.gov

The HP-DO3A(3-) scaffold is also amenable to radiolabeling for use in nuclear imaging techniques like Positron Emission Tomography (PET). For example, HP-DO3A(3-) has been conjugated to a nitroimidazole moiety and labeled with Gallium-68 (⁶⁸Ga) to create a PET tracer for imaging hypoxia. up.ac.zamdpi.com This allows for the combination of PET imaging of hypoxia with MRI for anatomical information, providing a more complete picture of the tumor microenvironment.

Targeted Imaging of Biomarkers in Preclinical Models

A major focus of preclinical research with HP-DO3A(3-) derivatives has been the targeted imaging of specific biomarkers. This approach offers the potential for early cancer detection, risk stratification, and monitoring of treatment response.

The most extensively studied example is the targeting of EDB-FN, a biomarker for aggressive cancers. researchgate.netmdpi.comnih.govacs.orgfrontiersin.org The peptide ZD2, which specifically binds to EDB-FN, has been conjugated to Gd(HP-DO3A) to create the targeted contrast agent ZD2-N3-Gd(HP-DO3A) (also known as MT218). researchgate.netnih.govacs.orgfrontiersin.org In various preclinical cancer models, including breast, prostate, and pancreatic cancer, this agent has demonstrated superior tumor enhancement compared to non-targeted Gd(HP-DO3A). mdpi.comfrontiersin.orgfrontiersin.org This has enabled the detection of small tumors and even micrometastases that are not visible with conventional contrast agents. nih.govacs.org

The table below summarizes the performance of ZD2-N3-Gd(HP-DO3A) in different preclinical cancer models.

Cancer ModelImaging TechniqueKey FindingReference
Aggressive PC3 Prostate CancerT1-weighted 2D spin-echo MRI400% increase in contrast-to-noise ratio (CNR) nih.govacs.org
Aggressive PC3 Prostate CancerT1-weighted 3D FLASH MRI100% increase in CNR nih.govacs.org
Slow-growing LNCaP Prostate CancerT1-weighted 2D spin-echo & 3D FLASH MRILess than 20% increase in CNR nih.govacs.org
Capan-1 Pancreatic CancerT1-weighted MRI2.7 times greater CNR than Gd(HP-DO3A) frontiersin.orgfrontiersin.org
BxPC3-GFP-Luc Pancreatic CancerT1-weighted MRI2.1 times greater CNR than Gd(HP-DO3A) frontiersin.orgfrontiersin.org
PANC-1-GFP-Luc Pancreatic CancerT1-weighted MRI1.6 times greater CNR than Gd(HP-DO3A) frontiersin.orgfrontiersin.org

Radiopharmaceutical Development Utilizing HP-DO3A Derivatives for PET Imaging

The HP-DO3A(3-) chelator has also been successfully adapted for the development of radiopharmaceuticals for PET imaging. By incorporating a positron-emitting radionuclide, such as ⁶⁸Ga, HP-DO3A(3-)-based probes can be used to visualize and quantify biological processes with high sensitivity.

A notable application is in the imaging of tumor hypoxia, a critical factor in cancer progression and treatment resistance. A derivative of HP-DO3A(3-) has been conjugated to a 2-nitroimidazole (B3424786) group, a well-known hypoxia-targeting moiety. up.ac.zamdpi.com The resulting compound, HP-DO3A-NI, can be efficiently labeled with ⁶⁸Ga to produce the PET tracer ⁶⁸Ga-HP-DO3A-NI. up.ac.zamdpi.com

Future Research Directions and Unresolved Challenges

Development of HP-DO3A Derivatives with Enhanced Relaxivity at High Magnetic Fields

The efficiency of gadolinium-based contrast agents often diminishes at the high magnetic field strengths (≥ 1.5 T) used in modern Magnetic Resonance Imaging (MRI). Consequently, a key research focus is the rational design of HP-DO3A derivatives that exhibit enhanced relaxivity at these higher fields. Key strategies involve optimizing the rotational correlation time (τR), which is ideally in the range of 0.2–0.5 ns for high-field applications, and enhancing contributions from second-sphere water molecules. nih.gov

One successful approach has been the development of binuclear Gd(III) complexes derived from HP-DO3A. frontiersin.org For example, a dinuclear complex, Gd₂L2, was synthesized by linking two hydroxypropylamide-DO3A units. nih.govfrontiersin.org This modification led to a relaxivity of 9.5 mM⁻¹ s⁻¹ (per Gd, at 20 MHz, 298 K), a 106% increase compared to the mononuclear Gd-HPDO3A. nih.gov MR phantom images recorded at 7 T confirmed the superior performance of this binuclear complex. nih.gov The enhancement is attributed to an optimal rotational dynamic and a significant contribution from second-sphere water molecules, facilitated by the hydrophilic amide groups. nih.govfrontiersin.org

Another strategy involves incorporating HP-DO3A-based chelates into larger structures, such as hydrogels. The relaxivity values of paramagnetic hydrogels at high magnetic fields (>0.5 T) can be more than five times higher than those of the isolated chelates in solution. researchgate.net For instance, confining Gd(III) complexes within a polymeric network slows molecular tumbling, thereby increasing relaxivity. researchgate.net

Research has also demonstrated that multimeric agents, such as cyclic trimers based on DOTA-like structures, can achieve significantly higher relaxivity at high fields compared to Gd-HPDO3A. The molecular relaxivity of one such trimer, GdL3, was found to be 5- to 11-fold higher than that of Gd-HPDO3A at all measured fields. nih.gov

Table 1: Comparison of T₁ Relaxivities (r₁) of Gd-HPDO3A and its Derivatives at Various Magnetic Field Strengths.
CompoundRelaxivity (mM⁻¹s⁻¹) at 1.4 T / 1.5 TRelaxivity (mM⁻¹s⁻¹) at 7 TKey Structural FeatureReference
Gd-HPDO3A~3.2-4.0-Mononuclear clinical agent frontiersin.orgnih.gov
ZD2-N₃-Gd(HP-DO3A)5.445.53Peptide conjugate nih.gov
Gd₂L2-Superior to Gd-HPDO3A (qualitative)Binuclear complex nih.gov
GdL312.911.0 (at 11.7 T)Cyclic trimer (DOTA-based analog) nih.gov

Exploration of Novel Functional Groups for Tunable Relaxivity and Responsiveness

Modifying the HP-DO3A scaffold with novel functional groups is a fertile area of research for creating agents with tunable or responsive properties. The introduction of polar and protic groups adjacent to the metal-coordinated hydroxyl group can significantly enhance relaxivity. nih.govmdpi.com

In one study, four new Gd(III) complexes based on HP-DO3A were synthesized with appended amides, phosphonates, and diols. nih.govmdpi.com These modifications resulted in a 20–60% increase in relaxivity at 0.5 T compared to the parent compound. nih.gov The enhancement is driven by two main mechanisms: catalysis of the proton exchange of the coordinated hydroxyl group and the organization of second-sphere water molecules that interact with the polar groups. nih.govmdpi.com For example, the presence of amide protons in GdHPADO3A-like complexes leads to a pronounced acid-catalyzed proton exchange, causing relaxivity to more than double at acidic pH (9.8 mM⁻¹ s⁻¹ at pH 4.2) compared to physiological pH (4.3 mM⁻¹ s⁻¹ at pH 7.4). nih.gov

Functionalization can also impart responsiveness to the biological environment. Attaching a deoxycholic acid moiety to a Gd-HPDO3A derivative created a complex with good binding affinity for human serum albumin (HSA). mdpi.com Similarly, incorporating a C16 alkyl chain into the HP-DO3A structure results in an amphiphilic complex that can form micelles. frontiersin.org These micellar systems, when loaded with lanthanide complexes like Eu- and Yb-HPDO3A, can act as pH-sensitive probes for Chemical Exchange Saturation Transfer (CEST) MRI. frontiersin.org Cationic amphiphilic Gd(III) complexes based on HP-DO3A have also been synthesized, which form micelles in aqueous solution and exhibit high relaxivity. nih.gov The electrostatic self-assembly of these cationic complexes with anionic polymers can further boost relaxivity to approximately four times that of standard agents. nih.gov

Integration of HP-DO3A into Multifunctional Research Platforms

The robust and stable nature of the HP-DO3A chelate makes it an ideal component for integration into multifunctional platforms for targeted imaging and therapy (theranostics).

A prominent strategy involves conjugating HP-DO3A to targeting vectors such as peptides. For example, the ZD2 peptide, which targets extradomain-B fibronectin (EDB-FN), has been conjugated to HP-DO3A to create probes for imaging aggressive cancers. google.comgoogle.comnih.govresearchgate.net The resulting agent, ZD2-N₃-Gd(HP-DO3A) (also known as MT218), shows specific and robust contrast enhancement in tumors with high EDB-FN expression, allowing for detection at reduced doses compared to non-targeted agents. researchgate.netcardiff.ac.uk This specificity was demonstrated in models of prostate, breast, and pancreatic cancer. frontiersin.orggoogle.comcardiff.ac.uk

HP-DO3A has also been incorporated into nanocarriers. It has been co-loaded with the drug doxorubicin (B1662922) into low-temperature-sensitive liposomes, creating an image-guided drug delivery system. google.com In another approach, multiple units of Gd-HPDO3A were encapsulated within the cavity of the protein apoferritin. acs.org This nano-platform exhibited a relaxivity of 80 ± 5 mM⁻¹ s⁻¹ per Gd³⁺, nearly 20 times higher than the free complex, due to interactions between the paramagnetic centers and water molecules within the protein cage. acs.org

Furthermore, HP-DO3A has been used to create hybrid imaging agents. Researchers have developed multifunctional fluorescent-magnetic probes by attaching the chelate to platinum nanoclusters, combining the magnetic properties of the gadolinium complex with the optical properties of the nanoclusters for potential dual-modality imaging.

Advanced Computational Modeling for Precise Prediction of Physicochemical Properties

Advanced computational modeling is becoming an indispensable tool for understanding and predicting the complex physicochemical properties of HP-DO3A and its derivatives, guiding the design of new agents.

The relaxivity of gadolinium complexes is governed by a multitude of parameters, including the number of inner-sphere water molecules (q), their residence lifetime (τM), the rotational correlation time (τR), and electronic relaxation parameters. nih.gov The analysis of Nuclear Magnetic Relaxation Dispersion (NMRD) profiles, which measure relaxivity as a function of magnetic field strength, relies on fitting experimental data to theoretical models described by the Solomon–Bloembergen–Morgan and Freed equations. nih.gov This process involves adjusting numerous parameters to accurately model the inner-sphere and outer-sphere relaxation mechanisms. nih.gov

More sophisticated computational methods are also being employed. For instance, ab initio Density Functional Theory (DFT) calculations have been used to study binuclear Gd(III) complexes based on HP-DO3A, providing insights into their structure and properties. frontiersin.org Computational analysis has also shed light on the mechanism of water exchange, a critical factor for relaxivity. Models of Gd-HP-DO3A show that the exchange process is initiated by the movement of the Gd³⁺ ion deeper into the ligand cage, which creates a transition state that facilitates the departure of the coordinated water molecule.

In a different application, one-dimensional finite element models have been developed to simulate the transport of Gd-HP-DO3A through biological tissues like vertebral endplates. nih.gov By inversely calculating transport properties to match experimental MRI data, these models can help quantify complex biological processes. nih.gov However, the development of computational models like Quantitative Structure-Activity Relationship (QSAR) that can dynamically and accurately predict the behavior of these complexes across complex biological systems remains a challenge.

Expanding the Scope of Metal Ions Chelation beyond Lanthanides for Research Applications

While HP-DO3A is widely associated with gadolinium for MRI, its versatile chelating structure is highly effective for complexing a variety of other metal ions, expanding its use into other research domains, particularly in nuclear medicine and alternative imaging modalities.

The HP-DO3A framework can stably chelate trivalent radiometals, making it a valuable bifunctional chelating agent for radiopharmaceuticals. It has been successfully used to complex therapeutic and diagnostic radioisotopes such as Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), and Indium-111 (¹¹¹In). mdpi.com These radiolabeled HP-DO3A conjugates can be attached to targeting peptides for applications in the imaging and treatment of cancers. mdpi.com The thermodynamic stability of lanthanide complexes with HP-DO3A is generally high, though slightly lower than that of DOTA-based complexes.

Beyond radiometals, HP-DO3A has been explored for chelating heavy metals for other imaging techniques. A notable example is the synthesis of a Bi-HPDO3A complex for use as a novel contrast agent for X-ray computed tomography (CT). google.com The synthesis is reported to be simple and cost-effective, and the ligand can be modified to attach targeting vectors. google.com

The chelation of other lanthanide ions besides Gd³⁺ is also an active area of research. Europium(III) (Eu³⁺) and Ytterbium(III) (Yb³⁺) complexes of HP-DO3A derivatives have been developed for use as pH-responsive CEST-MRI agents. frontiersin.org Furthermore, studies have investigated the interaction of HP-DO3A-like ligands with essential divalent metal ions such as Magnesium(II), Calcium(II), Copper(II), and Zinc(II) to understand their stability and potential for transmetallation in biological systems.

Strategies for Minimizing Non-Specific Interactions in Research Models

A significant challenge in the design of targeted probes is minimizing non-specific binding to tissues and biomolecules, which can reduce target-to-background signal and lead to erroneous interpretations. Research on HP-DO3A derivatives has focused on several strategies to mitigate these off-target interactions.

Understanding interactions with specific biological macromolecules is also crucial. The interaction between various Gd-based agents, including Gd-HP-DO3A, and type I collagen was investigated. Using methods like Taylor Dispersion Analysis and Frontal Analysis Continuous Capillary Electrophoresis, no significant interactions were found between Gd-HP-DO3A and collagen. Conversely, other research has shown that functionalizing an HP-DO3A derivative with a trisulfonated pyrene (B120774) moiety can lead to interactions with collagen, which is rich in positively charged lysine (B10760008) residues. frontiersin.org This highlights how specific functional groups can be used to either promote or avoid interactions with certain biological components.

For targeted agents, ensuring that the observed signal enhancement is due to specific binding is paramount. In studies using the ZD2-Gd(HP-DO3A) probe, competitive binding experiments are performed. frontiersin.orgnih.gov Co-injection of the targeted probe with an excess of the free targeting peptide (ZD2) resulted in a significant reduction in tumor signal enhancement, confirming that the accumulation of the probe in the tumor is due to specific binding to its EDB-FN target and not non-specific effects. frontiersin.orgnih.gov

Table of Mentioned Compounds

Abbreviation / Trivial NameFull Chemical Name
HP-DO3A10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
Gd-HPDO3A / Gadoteridol (B1662839)Gadolinium(III) complex of 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
DOTA1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid
Gd₂L2Binuclear Gd(III) complex derived from two hydroxypropylamide-DO3A units
GdHPADO3AGadolinium(III) complex of an HP-DO3A derivative with an amide group
Eu-HPDO3AEuropium(III) complex of an HP-DO3A derivative
Yb-HPDO3AYtterbium(III) complex of an HP-DO3A derivative
ZD2-N₃-Gd(HP-DO3A) / MT218Conjugate of ZD2 peptide and Gd-HPDO3A
Bi-HPDO3ABismuth(III) complex of HP-DO3A
GOLSNeutral polydisulfide Gd(III) DOTA monoamide

Q & A

Q. What statistical methods are recommended for analyzing relaxation rate data in HP-DO3A studies?

  • Methodological Answer : Linear regression of 1/T1 vs. Gd concentration calculates relaxivity (slope = r1). For multi-field data, ANOVA identifies field-dependent variations (e.g., r1 at 1.4 T vs. 7 T). Outliers are assessed via residual plots, and errors are quantified using two-time-point or five-delay methods for R2 measurements .

Q. How should researchers compare in vivo MRI results of HP-DO3A agents with prior literature?

  • Methodological Answer : Normalize CNR values to baseline (pre-injection) and reference standards. For example, ZD2-N3-Gd(HP-DO3A) shows 4× higher CNR in PC3 tumors than LNCaP, aligning with EDB-FN expression levels. Cross-study comparisons require adjusting for MRI parameters (e.g., spin-echo vs. FLASH sequences) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.